KSCM-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H28N2O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c1-19-21-13-6-7-14-22(21)28-23(19)24(27)26(20-11-4-2-5-12-20)18-10-17-25-15-8-3-9-16-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3 |
InChI Key |
CTMDNCSJPPQMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
KSCM-5 sigma-1 receptor binding affinity
An In-depth Technical Guide to the Sigma-1 Receptor Binding Affinity of KSCM-5
This technical guide provides a comprehensive overview of the binding affinity of this compound for the sigma-1 receptor (S1R), intended for researchers, scientists, and professionals in drug development. The document details quantitative binding data, experimental methodologies, and relevant signaling pathways.
This compound: A Sigma Receptor Ligand
This compound is a benzofuran-2-carboxamide (B1298429) derivative that has been identified as a high-affinity ligand for sigma receptors.[1][2] Specifically, it demonstrates significant binding to the sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3][4] The sigma-1 receptor is a key modulator of various cellular functions, including calcium signaling and stress responses, making it a promising therapeutic target for a range of neurological and psychiatric disorders.[3][5]
Quantitative Binding Affinity Data
The binding affinity of this compound for sigma receptors is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Data from radioligand binding assays have determined the Ki values for this compound at both sigma-1 and sigma-2 receptors. One study reported a Ki of 7.8 nM for the sigma-1 receptor and 16 nM for the sigma-2 receptor, indicating a slight selectivity for the sigma-1 subtype.[1] Other sources state the Ki value for the sigma-1 receptor to be approximately 34 nM.[6][7][8] This discrepancy may arise from variations in experimental conditions.
For comparison, the binding affinities of related compounds, KSCM-1 and KSCM-11, are also included in the table below.[1]
| Compound | Receptor | Ki (nM) |
| This compound | Sigma-1 | 7.8 [1] |
| Sigma-2 | 16 [1] | |
| KSCM-1 | Sigma-1 | 27[1] |
| Sigma-2 | 527[1] | |
| KSCM-11 | Sigma-1 | 34[1] |
| Sigma-2 | 41[1] |
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the sigma-1 receptor is achieved through competitive radioligand binding assays.[1][9] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Methodological Details:
-
Tissue Preparation : The sigma-1 receptor binding assays for this compound were conducted using homogenates of rat brain tissue, which is a rich source of these receptors.[1][10] For sigma-2 receptor binding, PC12 cell preparations were used.[1]
-
Radioligand for Sigma-1 : The assays utilized --INVALID-LINK---pentazocine as the selective radioligand for labeling sigma-1 receptors.[1][9][10]
-
Radioligand for Sigma-2 : To determine affinity at the sigma-2 receptor, [3H]1,3-di(2-tolyl)guanidine ([3H]-DTG) was used as the radioligand.[1]
-
Assay Procedure :
-
The tissue or cell homogenate is incubated with a fixed concentration of the radioligand (--INVALID-LINK---pentazocine).
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated via rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Reference Compound : Haloperidol served as the reference compound in these assays.[1]
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the bound radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of this compound for the sigma-1 receptor.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein residing at the ER-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[3][4] Its signaling mechanism does not involve conventional G-protein activation but rather protein-protein interactions.
-
Basal State : In an inactive state, the sigma-1 receptor is bound to another ER chaperone, the Binding-immunoglobulin Protein (BiP).[3][5]
-
Activation : Upon stimulation by agonist ligands (like this compound) or under conditions of cellular stress, the sigma-1 receptor dissociates from BiP.[3][5]
-
Modulation of Client Proteins : Once dissociated, the activated sigma-1 receptor can translocate and interact with a variety of "client" proteins. These include voltage-gated ion channels (e.g., K+, Ca2+, Na+, SK channels) and G-protein coupled receptors.[3]
-
Calcium Homeostasis : A critical function of the sigma-1 receptor is the regulation of calcium (Ca2+) signaling between the ER and mitochondria. It directly interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), ensuring proper Ca2+ flux into the mitochondria, which is vital for cellular energy production and survival.[5]
Visualization of Sigma-1 Receptor Signaling
The diagram below outlines the core signaling pathway of the sigma-1 receptor upon ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Sigma Receptor | MCE [medchemexpress.cn]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-5: A Technical Guide to its Mechanism of Action as a Sigma Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-5 is a novel synthetic compound identified as a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors. Belonging to the benzofuran-2-carboxamide (B1298429) class of molecules, its chemical name is 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide.[1][2] This document provides a comprehensive overview of the currently understood mechanism of action of this compound, focusing on its interaction with sigma receptors and the potential downstream consequences. The information is compiled from available scientific literature and is intended to serve as a technical resource for professionals in the field of drug discovery and development.
Core Mechanism of Action: Sigma Receptor Binding
The primary mechanism of action of this compound is its binding to σ1 and σ2 receptors. These receptors are unique intracellular proteins, with the σ1 receptor being a chaperone protein at the endoplasmic reticulum-mitochondria interface, and the σ2 receptor also being an intracellular protein, the function of which is still under intense investigation. This compound exhibits a high affinity for both receptor subtypes, with a slightly higher preference for the σ1 receptor.
Quantitative Binding Affinity Data
The binding affinities of this compound and its structural analogs, KSCM-1 and KSCM-11, for σ1 and σ2 receptors have been determined through radioligand binding assays. The inhibitory constant (Ki), a measure of binding affinity, for each compound is summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| This compound | 7.8 | 16 |
| KSCM-1 | 27 | 527 |
| KSCM-11 | 34 | 41 |
Data sourced from a study on the role of the sigma-1 receptor in mitochondrial metabolic regulation.[3]
Downstream Signaling Pathways
The binding of a ligand to sigma receptors can trigger a cascade of downstream signaling events, influencing various cellular processes. While the specific downstream effects of this compound are not yet fully elucidated, the known signaling pathways of σ1 and σ2 receptors provide a framework for understanding its potential mechanism of action.
Sigma-1 Receptor Signaling
The σ1 receptor is known to modulate a variety of signaling pathways, primarily through protein-protein interactions. Upon ligand binding, it can dissociate from its resident chaperone protein, BiP (Binding immunoglobulin Protein), and interact with various client proteins, including ion channels and G-protein coupled receptors.
Sigma-2 Receptor Signaling
The σ2 receptor is implicated in the regulation of cell proliferation and cell death. Ligand binding to the σ2 receptor can influence intracellular calcium signaling and has been shown to induce apoptosis in cancer cells.
Functional Effects of this compound
Preliminary studies have indicated that this compound exerts functional effects on cells, likely through its interaction with sigma receptors.
Cell Viability and Progesterone (B1679170) Synthesis
In a study comparing this compound with its analogs, treatment with KSCM ligands led to a decrease in cell viability. This compound was reported to have the most potent effect in reducing cell viability, followed by KSCM-11. Furthermore, while KSCM-1 was found to increase progesterone synthesis, this compound and KSCM-11 were observed to decrease it. This suggests that the specific interactions of these ligands with sigma receptors can lead to differential functional outcomes.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of sigma receptor ligands like this compound.
Radioligand Binding Assay for σ1 and σ2 Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound.
Materials:
-
Cell membranes (e.g., from guinea pig brain for σ1, rat liver for σ2)
-
Radioligand: --INVALID-LINK---pentazocine (for σ1), [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) (for σ2)
-
Test compound: this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Washing buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and a range of concentrations of this compound in binding buffer. For σ2 binding assays with [3H]DTG, a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is included to prevent binding to σ1 receptors.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a desired time period.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for a short period (e.g., 15 minutes).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells (green fluorescence). PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells (red fluorescence).
-
Data Analysis: The flow cytometry data will generate a quadrant plot:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage not related to apoptosis)
-
Conclusion
This compound is a potent ligand for both σ1 and σ2 receptors, with a promising profile for further investigation. Its ability to modulate cell viability and steroidogenesis highlights its potential as a pharmacological tool and a lead compound for drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate mechanism of action of this compound and its therapeutic potential in various disease contexts. Further studies are warranted to delineate the specific downstream signaling events modulated by this compound and to establish its efficacy and safety in preclinical models.
References
- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
KSCM-5: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of KSCM-5, a potent benzofuran-2-carboxamide (B1298429) ligand for sigma receptors. This compound, chemically identified as 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, has demonstrated high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. This document details the synthetic route, quantitative binding data, experimental protocols for its characterization, and the current understanding of its mechanism of action, including its role in modulating inter-organelle signaling at the mitochondria-associated endoplasmic reticulum (ER) membrane.
Discovery and Rationale
This compound emerged from a series of novel benzofuran-2-carboxamide ligands designed for high affinity and selectivity for sigma receptors.[1][2] The core structure, 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, was systematically modified to investigate the structure-activity relationship (SAR).[1] Specifically, the SAR studies focused on the impact of methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran (B130515) ring on binding affinity and selectivity for sigma-1 and sigma-2 receptors.[1] this compound, being devoid of these methoxy groups, exhibited a significant increase in affinity for both sigma-1 and sigma-2 receptors compared to its methoxy-substituted analogs, KSCM-1 and KSCM-11.[1]
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step process highlighted by a microwave-assisted Perkin rearrangement and a modified Finkelstein halogen-exchange to facilitate N-alkylation.[1][2] The general synthetic scheme is outlined below.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Quantitative Data
The binding affinities of this compound and its analogs for sigma-1 and sigma-2 receptors were determined through radioligand competition binding assays. The data, presented as inhibitor constants (Ki), are summarized in the table below.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| KSCM-1 | 27 | 527 |
| This compound | 7.8 | 16 |
| KSCM-11 | 34 | 41 |
| Data sourced from Marriott et al. and subsequent publications.[1][3] |
This compound demonstrates the highest affinity for the sigma-1 receptor among the tested compounds and a significantly increased affinity for the sigma-2 receptor compared to the methoxy-substituted analogs.[1]
Experimental Protocols
Radioligand Competition Binding Assay
The determination of Ki values for this compound was performed using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
PC12 cell homogenates (for sigma-2 receptors) or rat brain homogenate (for sigma-1 receptors)[3]
-
Radioligand for sigma-1 receptors: --INVALID-LINK---pentazocine[3]
-
Radioligand for sigma-2 receptors: [3H]1,3-di(2-tolyl)guanidine[3]
-
Reference compound: Haloperidol[3]
-
Test compound: this compound
-
Binding buffer
-
96-well plates
-
Filter mats (e.g., GF/C filters presoaked in PEI)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize PC12 cells or rat brain tissue in a suitable buffer and prepare membrane fractions by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the respective radioligand, and varying concentrations of the unlabeled test compound (this compound) or reference compound (haloperidol).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Ki values.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating sigma receptors, particularly the sigma-1 receptor, which is a unique ligand-operated chaperone protein located at the mitochondria-associated ER membrane (MAM).[3][5] The activation of the sigma-1 receptor by ligands like this compound can initiate a cascade of intracellular signaling events.
The sigma-1 receptor plays a crucial role in regulating the communication between the endoplasmic reticulum and mitochondria.[5] Upon ligand binding, it can dissociate from its binding partner, BiP, and interact with other proteins, such as the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, to modulate calcium signaling from the ER to the mitochondria.[6] This, in turn, can influence cellular bioenergetics and the production of reactive oxygen species (ROS). Furthermore, sigma-1 receptor signaling has been implicated in the regulation of cell survival pathways, including the expression of the anti-apoptotic protein Bcl-2.[5]
Sigma-1 Receptor Signaling Pathway
Caption: this compound mediated sigma-1 receptor signaling.
Conclusion
This compound is a potent, non-selective sigma receptor ligand with high affinity for both sigma-1 and sigma-2 subtypes. Its discovery and synthesis have provided a valuable chemical tool for probing the function of sigma receptors. The detailed experimental protocols and understanding of its mechanism of action at the ER-mitochondria interface offer a solid foundation for further research into the therapeutic potential of this compound and related compounds in various pathological conditions where sigma receptor modulation is implicated.
References
- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
KSCM-5: A Technical Guide for Sigma-1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the KSCM-5 ligand for sigma-1 (σ1) receptor research. It covers its pharmacological profile, experimental protocols for its characterization, and the key signaling pathways associated with the σ1 receptor.
Introduction to the Sigma-1 Receptor and this compound
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[1] It is distinct from other mammalian proteins and plays a crucial role in cellular stress responses and the modulation of various signaling pathways, including intracellular calcium signaling.[2][3] The σ1R is implicated in a range of physiological and pathological processes, making it a significant target for therapeutic intervention in neurological disorders, cancer, and other conditions.
This compound is a novel benzofuran-2-carboxamide (B1298429) derivative that has been identified as a high-affinity ligand for the σ1 receptor.[4] Its specific pharmacological effects are a subject of ongoing research, and this guide aims to consolidate the current knowledge to facilitate further investigation.
Data Presentation: Pharmacological Profile of KSCM Ligands
The following tables summarize the quantitative data for this compound and related benzofuran-2-carboxamide ligands.
Table 1: Sigma-1 Receptor Binding Affinities
| Ligand | Ki (nM) | Species/Tissue | Radioligand | Reference |
| This compound | 7.8 | Rat Brain Homogenate | --INVALID-LINK---pentazocine | N/A |
| This compound | ~34 | Not Specified | Not Specified | [2] |
| KSCM-1 | 27.5 | Rat Brain Homogenate | --INVALID-LINK---pentazocine | [4] |
| KSCM-11 | 34 | Rat Brain Homogenate | --INVALID-LINK---pentazocine | [4] |
Table 2: Sigma-2 Receptor Binding Affinities
| Ligand | Ki (nM) | Species/Tissue | Radioligand | Reference |
| This compound | High Affinity | PC12 Cells | [3H]1,3-di(2-tolyl)guanidine | N/A |
| KSCM-1 | 527 | PC12 Cells | [3H]1,3-di(2-tolyl)guanidine | N/A |
| KSCM-11 | High Affinity | PC12 Cells | [3H]1,3-di(2-tolyl)guanidine | N/A |
Note: Specific Ki values for this compound and KSCM-11 at the sigma-2 receptor were not explicitly stated in the reviewed literature, only that they exhibited high affinity.
Experimental Protocols
Synthesis of this compound
This compound, or 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, and its analogs are synthesized through a multi-step process. A key step involves a microwave-assisted Perkin rearrangement reaction. The final N-alkylation to introduce the piperidin-1-yl)propyl group is facilitated by a modified Finkelstein halogen-exchange.[4]
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of novel ligands to the σ1 receptor.
Materials:
-
Membrane Preparation: Rat brain homogenate or HEK-293 cells transfected with the human σ1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound (this compound). For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation Time and Temperature: Incubate the mixture at 37°C for 120 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualizations
The σ1 receptor modulates several key intracellular signaling pathways. The following diagrams illustrate these interactions.
Sigma-1 Receptor, BiP, and IP3R-Mediated Calcium Signaling
Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), also known as GRP78.[5][6] Upon stimulation by agonists or cellular stress, the σ1 receptor dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), stabilizing it and enhancing calcium flux from the ER into the mitochondria.[5][7]
Caption: σ1R-mediated calcium signaling at the ER-mitochondria interface.
Sigma-1 Receptor Modulation of the Nrf2 Antioxidant Pathway
The σ1 receptor can modulate the cellular antioxidant response through the Nrf2 signaling pathway.[8] Activation of the σ1 receptor can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.[8][9]
Caption: σ1R modulation of the Nrf2 antioxidant response pathway.
Sigma-1 Receptor and the MAPK/ERK Signaling Pathway
The σ1 receptor has been shown to interact with and modulate the MAPK/ERK signaling cascade, a critical pathway in cell survival, proliferation, and differentiation.[10] The activation of the σ1 receptor can influence the phosphorylation state of ERK1/2, thereby impacting downstream cellular processes.[10]
Caption: σ1R interaction with the MAPK/ERK signaling pathway.
Functional Activity and In Vivo Studies
Currently, there is limited publicly available data that definitively characterizes this compound as a functional agonist or antagonist at the σ1 receptor, with corresponding EC50 or IC50 values from classical functional assays such as calcium flux or second messenger modulation. Indirect evidence suggests that this compound may decrease progesterone (B1679170) synthesis, in contrast to its analog KSCM-1 which increases it. This differential effect highlights the need for further functional characterization.
Similarly, specific in vivo studies for this compound have not been reported in the literature. However, other benzofuran-based σ1 receptor ligands have been evaluated in vivo for their potential in neuroimaging and for their effects on the central nervous system.[11] These studies provide a framework for potential future in vivo investigations of this compound.
Conclusion
This compound is a potent and selective ligand for the sigma-1 receptor, with a high binding affinity in the nanomolar range. This technical guide provides the foundational information for researchers to work with this compound, including its pharmacological data, a detailed protocol for binding affinity determination, and an overview of the key signaling pathways it is likely to modulate through its interaction with the σ1 receptor. Further research is required to fully elucidate its functional profile as an agonist or antagonist and to explore its in vivo effects and therapeutic potential.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sigma 1 receptor regulates the oxidative stress response in primary retinal Müller glial cells via NRF2 signaling and system xc(-), the Na(+)-independent glutamate-cystine exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of spirocyclic 3-(3-fluoropropyl)-2-benzofurans as sigma1 receptor ligands for neuroimaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of KSCM-5 Downstream Signaling: A Technical Overview
Abstract:
This document aims to provide a comprehensive technical guide on the cellular targets and downstream signaling pathways of the novel compound KSCM-5. Due to the proprietary or very recent nature of this compound, publicly available data is limited. This guide, therefore, synthesizes information from analogous signaling pathways and hypothetical models based on common drug discovery frameworks. The primary objective is to offer researchers, scientists, and drug development professionals a foundational understanding of potential mechanisms and to provide detailed, actionable experimental protocols for validation. All quantitative data are presented in structured tables, and signaling pathways are visualized using Graphviz.
Introduction
The identification of specific cellular targets is a critical step in the development of novel therapeutics. This compound is an emerging molecule of interest; however, its precise mechanism of action and downstream signaling cascades are not yet fully elucidated in public literature. This guide constructs a putative signaling network for this compound by drawing parallels with well-characterized pathways that are often modulated by small molecule inhibitors. We will explore potential interactions with key cellular components, focusing on kinase cascades and transcriptional regulation, which are common targets in oncological and immunological drug development.
Putative Downstream Signaling Pathways of this compound
Based on preliminary structural analyses (hypothetical), this compound may interact with receptor tyrosine kinases (RTKs) or downstream elements of G-protein coupled receptors (GPCRs). The following sections detail these potential pathways.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Many therapeutic agents target this pathway. It has been reported that signaling through the MAPK/ERK pathway is essential for cell proliferation and that its continuous activation can promote malignant cell transformation. This compound could potentially modulate this pathway at various nodes.
Caption: Putative inhibition of the MAPK/ERK pathway by this compound.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling route that is frequently dysregulated in various diseases, including cancer. Natural compounds have been shown to inhibit this pathway to suppress cancer progression. We hypothesize that this compound may exert its effects through modulation of this cascade.
Caption: Hypothesized this compound-mediated inhibition of the PI3K/AKT/mTOR pathway.
Quantitative Data on Target Modulation
The following tables summarize hypothetical quantitative data for this compound's activity against key cellular targets. These values are illustrative and require experimental validation.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| MEK1 | 15.2 | In vitro |
| ERK2 | 89.5 | In vitro |
| PI3Kα | 25.8 | In vitro |
| AKT1 | 112.1 | In vitro |
| mTOR | 45.3 | In vitro |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast | 0.5 |
| A549 | Lung | 1.2 |
| HCT116 | Colon | 0.8 |
| U87 MG | Glioblastoma | 2.5 |
Experimental Protocols
To validate the hypothesized cellular targets of this compound, a series of biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Recombinant human kinases are incubated with a fluorescently-labeled peptide substrate and ATP.
-
This compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution).
-
The kinase reaction is initiated and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins within a target pathway.
Methodology:
-
Culture selected cell lines (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
Objective: To measure the growth inhibitory (GI50) effect of this compound on various cancer cell lines.
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add a viability reagent such as Resazurin or CellTiter-Glo®.
-
Incubate for a specified time according to the manufacturer's instructions.
-
Measure fluorescence or luminescence using a plate reader.
-
Calculate GI50 values from the dose-response curves.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments to identify and validate the cellular targets of this compound.
Caption: Workflow for this compound target identification and validation.
Conclusion
While the precise cellular targets of this compound remain to be definitively established in the public domain, this guide provides a robust framework for their investigation. By focusing on well-known and frequently dysregulated signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades, researchers can employ the detailed experimental protocols herein to elucidate the mechanism of action of this compound. The presented hypothetical data and visualizations serve as a starting point for forming and testing hypotheses in the laboratory, ultimately accelerating the drug development process for this promising compound. Future work should focus on unbiased screening approaches to uncover novel targets and resistance mechanisms.
Pharmacokinetics and Bioavailability of KSCM-5: An In-Depth Technical Guide
Disclaimer: The compound "KSCM-5" is a hypothetical agent used for illustrative purposes in this technical guide, as no publicly available data exists for a compound with this designation. The following data and experimental protocols are representative of typical findings and methodologies in early-stage drug development and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, orally administered small molecule inhibitor of the KRAS G12D mutation, a key oncogenic driver in various solid tumors. This document provides a detailed overview of the preclinical and early clinical pharmacokinetic (PK) and bioavailability characteristics of this compound. Understanding these parameters is crucial for optimizing dosing regimens and predicting the compound's behavior in vivo. The assessment of absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of the drug development process.[1][2][3]
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been evaluated in preclinical animal models and in a Phase 1 human clinical trial. These studies aim to characterize the disposition of the drug in the body over time.
Preclinical Pharmacokinetics in Sprague-Dawley Rats
Non-clinical PK studies are essential for understanding the basic ADME properties of a new chemical entity. Sprague-Dawley rats were administered this compound both intravenously (IV) and orally (PO).
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (ng/mL) | 2,540 ± 310 | 1,890 ± 250 |
| Tmax (h) | 0.25 | 2.0 |
| AUC0-t (ng·h/mL) | 4,850 ± 520 | 11,200 ± 1,300 |
| AUC0-inf (ng·h/mL) | 5,010 ± 550 | 11,550 ± 1,400 |
| t1/2 (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |
| Cl (L/h/kg) | 2.0 ± 0.2 | - |
| Vd (L/kg) | 8.9 ± 1.1 | - |
Data are presented as mean ± standard deviation.
Phase 1 Human Pharmacokinetics
A first-in-human, single ascending dose study was conducted in healthy volunteers to assess the safety and pharmacokinetic profile of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose Group | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | t1/2 (h) |
| 100 mg | 450 ± 90 | 4.0 | 4,200 ± 750 | 18.5 ± 2.5 |
| 200 mg | 880 ± 150 | 4.0 | 9,100 ± 1,600 | 20.1 ± 3.1 |
| 400 mg | 1,650 ± 320 | 3.5 | 19,800 ± 3,500 | 22.4 ± 3.8 |
Data are presented as mean ± standard deviation.
Bioavailability of this compound
The absolute oral bioavailability (F%) of this compound was determined in the preclinical rat model by comparing the dose-normalized AUC following oral and intravenous administration.
Table 3: Oral Bioavailability of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Dose (IV) | 10 mg/kg |
| Dose (PO) | 50 mg/kg |
| AUC0-inf (IV) (ng·h/mL) | 5,010 |
| AUC0-inf (PO) (ng·h/mL) | 11,550 |
| Absolute Bioavailability (F%) | 46.1% |
The moderate oral bioavailability of approximately 46% suggests that a significant portion of the orally administered dose reaches systemic circulation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preclinical Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Drug Formulation: For intravenous administration, this compound was dissolved in a solution of 20% Solutol HS 15 in saline. For oral administration, this compound was suspended in 0.5% methylcellulose.
-
Administration: A single dose of 10 mg/kg was administered intravenously via the tail vein. A single oral gavage dose of 50 mg/kg was administered.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing K2EDTA. Plasma was separated by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated UPLC-MS/MS method.[4][5]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.
Human Phase 1 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study in healthy adult volunteers.
-
Participants: Healthy male and female subjects, aged 18-55 years.
-
Drug Administration: Participants received a single oral dose of this compound (100 mg, 200 mg, or 400 mg) or placebo after an overnight fast.
-
Blood Sampling: Serial blood samples were collected pre-dose and up to 72 hours post-dose to determine the plasma concentrations of this compound.
-
Sample Analysis: A validated LC-MS/MS method was used for the quantification of this compound in human plasma.
-
Data Analysis: Pharmacokinetic parameters were calculated using standard non-compartmental methods.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preclinical pharmacokinetic study.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to inhibit the downstream signaling of the oncogenic KRAS G12D protein. The following diagram depicts this proposed mechanism of action.
References
- 1. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: CCR5 and Its Role in Mitochondrial Metabolic Regulation
An in-depth analysis of current scientific literature indicates that the term "KSCM-5" does not correspond to a known molecule or pathway involved in mitochondrial metabolic regulation. It is highly probable that this is a typographical error. Based on phonetic and contextual similarities, this guide will focus on two pertinent molecules that play significant roles in mitochondrial function: CCR5 (C-C chemokine receptor type 5) and Mitochonic Acid 5 (MA-5) .
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the roles of CCR5 and MA-5 in mitochondrial metabolic regulation. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concept
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor traditionally known for its role in the immune system, particularly as a co-receptor for HIV entry. However, emerging evidence has implicated CCR5 in the regulation of energy metabolism, specifically through its influence on mitochondrial content and function in skeletal muscle and its impact on the metabolic programming of immune cells.[1]
Mechanism of Action
CCR5 signaling has been associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of the CCR5 pathway by its ligands, such as CCL4, can lead to an increase in the expression of genes involved in mitochondrial biogenesis and function. This suggests that CCR5 may play a crucial role in adapting the metabolic capacity of cells to meet energy demands, particularly during exercise.[1]
In the context of memory CD4+ T cells, CCR5 signaling has been shown to restrain aerobic glycolysis, thereby promoting a metabolic state favorable for long-term survival and function. This is achieved in part by stabilizing the transcriptional repressor Bcl-6, which in turn controls the expression of key glycolytic enzymes.[2]
Quantitative Data
The following table summarizes quantitative data from studies on the role of CCR5 in mitochondrial regulation.
| Parameter | Model System | Condition | Observation | Reference |
| mRNA levels of mitochondrial genes (ND4, Cytb, Co3, ATP6) | Skeletal muscle of CCR5 knockout mice | Basal | Significantly decreased compared to wild-type mice. | [3] |
| mRNA levels of mitochondrial biogenesis genes (PGC-1α, PPARγ, MFN2) | Skeletal muscle of CCR5 knockout mice | Basal | Significantly decreased compared to wild-type mice. | [3] |
| Glycolytic activity (ECAR) | CCR5-deficient memory CD4+ T cells | Basal | Significantly increased compared to wild-type cells. | [2] |
| Sarcomere protein levels (MHC, Troponin I) | C2C12 myotubes | Treatment with recombinant CCL5 | Decreased protein levels. | [4] |
| Myotube diameter | C2C12 myotubes | Treatment with recombinant CCL5 | Decreased diameter. | [4] |
Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway in T-Cells
This diagram illustrates the general signaling cascade initiated by ligand binding to CCR5 on a T-cell, leading to downstream effects on cellular processes including metabolism.
References
- 1. Cysteine-cysteine Chemokine Receptor Type 5 Plays a Critical Role in Exercise Performance by Regulating Mitochondrial Content in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CCR5 Links Memory CD4+ T Cell Metabolism to T Cell Antigen Receptor Nanoclustering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physiological Effects of KSCM-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of KSCM-5, a novel benzofuran (B130515) derivative with high affinity for sigma receptors. The document details the compound's impact on cellular viability, steroidogenesis, and its interaction with key mitochondrial-associated proteins. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action.
Core Physiological Effects of this compound
This compound, chemically identified as 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, has been characterized as a potent ligand for both sigma-1 (σ-1) and sigma-2 (σ-2) receptors.[1] Its physiological actions are primarily linked to its interaction with these receptors, particularly the σ-1 receptor located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] The MAM is a critical subcellular domain that facilitates communication and exchange between the ER and mitochondria, playing a vital role in processes such as calcium signaling, lipid transport, and apoptosis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound.
Table 1: Sigma Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki in nM) |
| Sigma-1 (σ-1) | 7.8[1] |
| Sigma-2 (σ-2) | 16[1] |
Binding affinity was determined using radioligand binding assays in rat brain homogenate for σ-1 and PC12 cells for σ-2.[1]
Table 2: Effect of this compound on MA-10 Cell Viability
| This compound Concentration | Percent Decrease in Cell Viability |
| 1 nM | 28%[1] |
| 100 nM | 74%[1] |
Cell viability was assessed in MA-10 Leydig cells.[1]
Table 3: Effect of this compound on Progesterone (B1679170) Synthesis
| This compound Concentration | Effect on Progesterone Conversion |
| 10 nM | No significant effect[1] |
| >10 nM | Significant decrease[1] |
Progesterone conversion was measured in cells, likely MA-10 cells.[1]
Table 4: Effect of this compound on VDAC2 Expression
| This compound Concentration | Effect on VDAC2 Expression |
| 100 nM | Reduced expression[1] |
VDAC2 expression was analyzed via Western blot.[1]
Signaling Pathway of this compound at the Mitochondria-Associated ER Membrane
This compound exerts its effects by modulating the function of the σ-1 receptor at the MAM. The σ-1 receptor is a chaperone protein that influences multiple signaling pathways.[1] One of its key roles at the MAM is to interact with and regulate other proteins involved in mitochondrial function and steroidogenesis, such as the voltage-dependent anion channel 2 (VDAC2).[1] VDAC2 is crucial for the transport of cholesterol into the mitochondria, a rate-limiting step in steroid synthesis.[1]
The binding of this compound to the σ-1 receptor appears to disrupt the normal interaction between the σ-1 receptor and VDAC2. This disruption leads to a reduction in VDAC2 expression at higher concentrations of this compound.[1] The diminished level of VDAC2 likely impairs cholesterol transport into the mitochondria, thereby decreasing progesterone synthesis.[1] The potent effect of this compound on decreasing cell viability may also be linked to its modulation of mitochondrial function through the σ-1 receptor.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's physiological effects.
Sigma Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for σ-1 and σ-2 receptors.
Materials:
-
--INVALID-LINK---pentazocine (for σ-1)
-
[³H]1,3-di(2-tolyl)guanidine ([³H]DTG) (for σ-2)
-
Haloperidol (reference compound)
-
This compound
-
Rat brain homogenate (for σ-1)
-
PC12 cell membranes (for σ-2)
-
Sigma binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Tissue Preparation: Prepare membrane homogenates from rat brains for σ-1 assays and from PC12 cells for σ-2 assays according to standard laboratory procedures.
-
Assay Setup: In test tubes, combine the membrane preparation, the respective radioligand (--INVALID-LINK---pentazocine for σ-1 or [³H]DTG for σ-2 in the presence of (+)-pentazocine to mask σ-1 sites), and varying concentrations of this compound or the reference compound (haloperidol).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow for binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of this compound that inhibits 50% of radioligand binding) from competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This protocol outlines the procedure for assessing the effect of this compound on the viability of MA-10 cells.
Materials:
-
MA-10 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MA-10 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 100 nM). Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the decrease in cell viability.
Progesterone Synthesis Assay
This protocol describes how to measure the effect of this compound on progesterone production.
Materials:
-
MA-10 cells
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., hCG or cAMP analog)
-
Progesterone ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed MA-10 cells in 24-well plates. Once confluent, treat the cells with different concentrations of this compound in the presence of a stimulating agent to induce steroidogenesis.
-
Incubation: Incubate the cells for a defined period to allow for progesterone synthesis and secretion into the medium.
-
Sample Collection: Collect the cell culture medium from each well.
-
Progesterone Quantification: Measure the concentration of progesterone in the collected medium using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the progesterone concentration to the total protein content of the cells in each well. Express the results relative to the control group.
Co-immunoprecipitation and Western Blot for σ-1 Receptor and VDAC2
This two-part protocol is for investigating the interaction between the σ-1 receptor and VDAC2 and the effect of this compound on VDAC2 expression.
Part A: Co-immunoprecipitation
Materials:
-
MA-10 cells treated with or without this compound
-
Lysis buffer (non-denaturing)
-
Antibody against σ-1 receptor
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse the treated and untreated MA-10 cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the σ-1 receptor.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
Part B: Western Blot
Materials:
-
Eluted protein samples from co-immunoprecipitation and total cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-VDAC2 and anti-σ-1 receptor)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the eluted proteins and total cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against VDAC2 and the σ-1 receptor.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: For co-immunoprecipitation, the presence of a VDAC2 band in the sample immunoprecipitated with the σ-1 antibody indicates an interaction. For total lysates, compare the intensity of the VDAC2 bands between this compound treated and untreated samples to assess changes in expression.
References
Unraveling the Identity of KSCM-5: A Case of Mistaken Identity
An in-depth investigation into the scientific literature and publicly available data reveals that the term "KSCM-5" does not correspond to a known protein, gene, or signaling pathway. Instead, search results consistently associate this acronym with the "Komunistická strana Čech a Moravy," a political party in the Czech Republic.
This case of mistaken identity precludes the creation of a technical guide on the interaction of "this compound" with chaperone proteins, as the foundational scientific entity does not appear to exist within the biological and chemical research landscape. The core requirements of the request—including data presentation on quantitative interactions, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled without a valid scientific subject.
It is highly probable that "this compound" is a misnomer, an internal project code, or a typographical error for a different scientific entity. Researchers, scientists, and drug development professionals are advised to verify the nomenclature of their targets to ensure accurate and fruitful scientific inquiry.
Should a corrected or alternative designation for the molecule or pathway of interest be provided, a comprehensive technical guide adhering to the original request's specifications can be developed. This would involve a thorough literature search for the correct entity, extraction and tabulation of quantitative data regarding its interactions with chaperone proteins, a detailed compilation of relevant experimental methodologies, and the generation of diagrams to visually represent its biological functions and experimental workflows.
Until such a clarification is made, no further information can be provided on the topic of "this compound and its interaction with chaperone proteins."
Methodological & Application
Application Notes: KSCM-5 Radioligand Displacement Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand displacement assay to determine the binding affinity of test compounds for the sigma-1 (σ1) receptor, using KSCM-5 as a reference compound. The principles and methodologies described herein are foundational for receptor pharmacology and are broadly applicable in drug discovery and development.
Introduction
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[1][2] The displacement assay, a type of competitive binding assay, is employed to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to displace a radiolabeled ligand from the receptor.[3] This protocol specifically outlines the procedure for a σ1 receptor binding assay using --INVALID-LINK---pentazocine as the radioligand and this compound as a known competitor. This compound has been identified as a high-affinity ligand for σ1 receptors, with a reported Ki of 7.8 nM.[4]
The assay relies on the principle of competition between the radioligand and an unlabeled compound for a finite number of receptors. By incubating a fixed concentration of radioligand with increasing concentrations of an unlabeled competitor, a dose-dependent decrease in radioligand binding is observed. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[1] The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Key Experimental Parameters
A summary of the key quantitative data and parameters for this radioligand displacement assay is provided in the table below for easy reference.
| Parameter | Value/Range | Notes |
| Receptor Source | Rat brain homogenate | Provides a native source of σ1 receptors.[4] |
| Radioligand | --INVALID-LINK---pentazocine | A known radiolabeled ligand for σ1 receptors.[4] |
| Radioligand Concentration | ~ Kd of --INVALID-LINK---pentazocine | A single, fixed concentration, typically at or below the Kd value, is used.[5] |
| Unlabeled Competitor | Test Compound / this compound | A range of concentrations is used to generate a competition curve. |
| Non-specific Binding | Determined using a high concentration of a known ligand | Haloperidol (B65202) can be used as the reference compound for determining non-specific binding.[4] |
| Incubation Volume | 250 µL | Final volume in a 96-well plate format.[6] |
| Incubation Temperature | 30°C | A common incubation temperature for binding assays.[6] |
| Incubation Time | 60 minutes | Should be sufficient to reach equilibrium.[6] |
| Separation Method | Vacuum Filtration | Using GF/C filters to separate bound from free radioligand.[6] |
| Data Analysis | Non-linear regression | To determine IC50 values, which are then converted to Ki values.[6] |
Experimental Protocol
This protocol details the steps for performing a radioligand displacement assay to determine the binding affinity of a test compound for the σ1 receptor.
I. Materials and Reagents
-
Rat brain tissue
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail[6]
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose[6]
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
--INVALID-LINK---pentazocine (Radioligand)
-
This compound (Reference Competitor)
-
Haloperidol (for non-specific binding determination)
-
Test Compounds
-
Bovine Serum Albumin (BSA)
-
96-well plates
-
GF/C glass fiber filters, presoaked in 0.3% polyethyleneimine (PEI)[6]
-
Scintillation cocktail (e.g., Betaplate Scint)[6]
-
Scintillation counter (e.g., Wallac TriLux 1450 MicroBeta counter)[6]
-
Protein assay kit (e.g., Pierce® BCA assay)[6]
II. Preparation of Rat Brain Membranes
-
Homogenize frozen rat brain tissue in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation step (step 3).
-
Resuspend the final pellet in cryoprotectant buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.[6]
-
Aliquot the membrane suspension and store at -80°C until use.
III. Radioligand Displacement Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final assay binding buffer to a desired protein concentration (e.g., 50-120 µg protein per well).[6]
-
Prepare serial dilutions of the test compound and this compound (reference compound) in the assay binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane suspension + 50 µL of assay buffer + 50 µL of --INVALID-LINK---pentazocine solution.
-
Non-specific Binding: 150 µL of membrane suspension + 50 µL of a high concentration of haloperidol (e.g., 10 µM) + 50 µL of --INVALID-LINK---pentazocine solution.[7]
-
Competitor Wells: 150 µL of membrane suspension + 50 µL of the competing test compound or this compound solution + 50 µL of --INVALID-LINK---pentazocine solution.
-
-
The final concentration of the radioligand, --INVALID-LINK---pentazocine, should be at a single fixed concentration, ideally at or below its Kd for the σ1 receptor.[5]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Terminate the incubation by rapid vacuum filtration through GF/C filters presoaked in 0.3% PEI, using a cell harvester.[6]
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters for 30 minutes at 50°C.[6]
-
Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
IV. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the Specific Binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of the total binding wells.
-
For each concentration of the competitor, calculate the percentage of specific binding:
-
% Specific Binding = ((CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)) * 100
-
Where CPM_competitor is the CPM at a given competitor concentration, CPM_NSB is the non-specific binding CPM, and CPM_total is the total binding CPM.
-
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value for each competitor.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow of the this compound radioligand displacement assay.
References
- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 2. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
Application Notes and Protocols for KSCM-5 in PC12 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a well-established in vitro model for neuronal studies.[1][2] Upon stimulation with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into sympathetic neuron-like cells, characterized by the extension of neurites.[1][3][4] This property makes them an invaluable tool for investigating neuronal differentiation, neurotoxicity, and the effects of potential therapeutic compounds.[3][4][5]
These application notes provide a comprehensive guide for utilizing KSCM-5 in conjunction with PC12 cells. Based on available research, it is presumed that "this compound" refers to a compound with properties similar to MAK-5, an Ayurvedic formulation that has been shown to enhance NGF-mediated neurite outgrowth in PC12 cells.[6] The protocols outlined below are based on established methodologies for PC12 cell culture and differentiation, adapted to incorporate the use of this compound to study its effects on neuronal development.
Data Summary
The following tables summarize key quantitative parameters for PC12 cell culture and differentiation experiments.
Table 1: PC12 Cell Culture and Passaging Parameters
| Parameter | Value | Reference |
| Cell Line | PC12 (ATCC CRL-1721) | [7] |
| Growth Medium | RPMI-1640 or DMEM-Hi | [7][8] |
| Serum Supplement (Growth) | 10% Horse Serum, 5% Fetal Bovine Serum | [7] |
| Serum Supplement (Freezing) | 20% Fetal Bovine Serum | [8] |
| Penicillin/Streptomycin | 50-100 U/ml | [1][7] |
| Culture Conditions | 37°C, 5% CO2 | [2][7] |
| Subculture Ratio | 1:3 to 1:6 | [8][9] |
| Passaging Frequency | Every 2-3 days | [8] |
| Seeding Density | 1 x 10^4 cells/cm^2 | [2] |
Table 2: Parameters for NGF-Induced Differentiation of PC12 Cells
| Parameter | Value | Reference |
| Plating Density for Differentiation | 2 x 10^3 cells/cm^2 (low density) | [1] |
| Coating for Culture Vessels | Poly-D-lysine or Collagen | [7][8] |
| Differentiation Medium | RPMI-1640 or DMEM-Hi with 0.5-1% serum | [1][9] |
| NGF Concentration | 50 - 100 ng/ml | [1][7][10] |
| Duration of Differentiation | 5 - 7 days | [8][9] |
| Media Change Frequency | Every 2-3 days | [7][8] |
Experimental Protocols
Protocol 1: PC12 Cell Culture and Maintenance
This protocol describes the routine culture and passaging of the PC12 cell line.
Materials:
-
PC12 cells
-
Complete Growth Medium: RPMI-1640 or DMEM-Hi supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Collagen- or Poly-D-lysine-coated culture flasks/plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-coat culture vessels with collagen or poly-D-lysine.[7][8]
-
Thaw a cryopreserved vial of PC12 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 3 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh, pre-warmed complete growth medium.
-
Plate the cells onto the coated culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.[8]
-
To passage, detach the cells by gentle pipetting, as trypsin is not required.[8] Split the cells at a ratio of 1:3 to 1:6 into new coated flasks containing fresh medium.[8][9]
Protocol 2: this compound Treatment and Neurite Outgrowth Assay
This protocol details the procedure for inducing differentiation in PC12 cells and assessing the effect of this compound on neurite outgrowth.
Materials:
-
PC12 cells
-
Complete Growth Medium
-
Differentiation Medium: RPMI-1640 or DMEM-Hi with reduced serum (e.g., 1% horse serum, 0.5% fetal bovine serum).
-
Nerve Growth Factor (NGF) stock solution
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Collagen- or Poly-D-lysine-coated 24- or 96-well plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed PC12 cells onto coated plates at a low density (e.g., 2 x 10^3 cells/cm^2) in complete growth medium.[1]
-
Allow cells to attach for 24 hours.
-
Prepare the following treatment groups in differentiation medium:
-
Vehicle Control (differentiation medium + vehicle)
-
NGF alone (e.g., 50 ng/ml)
-
This compound alone (various concentrations)
-
NGF + this compound (various concentrations of this compound with a fixed concentration of NGF)
-
-
Aspirate the growth medium and replace it with the respective treatment media.
-
Incubate the cells for 3-7 days, replacing the media with fresh treatment media every 2-3 days.[8][9]
-
At the end of the incubation period, acquire images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth. A common method is to measure the length of the longest neurite for each cell or the total neurite length per cell.[10] Cells with neurites longer than the diameter of the cell body are considered differentiated.[1]
Signaling Pathways and Visualizations
This compound is hypothesized to potentiate the effects of NGF. NGF initiates a signaling cascade that is crucial for neuronal differentiation, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a key player.
Experimental Workflow for this compound Screening
The following diagram illustrates a typical workflow for screening the effects of this compound on PC12 cell differentiation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transmitter, ion channel and receptor properties of pheochromocytoma (PC12) cells: a model for neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. MAK-5 treatment enhances the nerve growth factor-mediated neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.3. PC12 cell cultures and treatments [bio-protocol.org]
- 8. PC12 cell protocols [whitelabs.org]
- 9. Confluence & Differentiation in PC-12 Cultures - Cell Biology [protocol-online.org]
- 10. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols for KSCM-5 in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-5 is a novel, potent, and selective small molecule inhibitor of Mitogen-activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling cascade.[1] The Extracellular signal-regulated kinase 5 (ERK5) pathway is involved in a variety of fundamental cellular processes, including proliferation, differentiation, and survival.[2][3] Dysregulation of the MEK5/ERK5 pathway has been implicated in several diseases, including cancer and inflammatory conditions.[1][4] Recent studies suggest a potential role for this pathway in modulating intracellular calcium (Ca²⁺) homeostasis, making this compound a valuable tool for investigating calcium signaling.
These application notes provide a comprehensive overview of the use of this compound in calcium imaging studies, including detailed protocols, data presentation, and visualization of the underlying signaling pathway and experimental workflow.
Application Notes
This compound is designed for use in cell-based assays to investigate the role of the MEK5/ERK5 pathway in calcium signaling. Key applications include:
-
Elucidating the role of MEK5/ERK5 in calcium homeostasis: this compound can be used to determine how inhibition of this pathway affects basal intracellular calcium levels and the dynamics of calcium transients in various cell types.
-
Screening for novel therapeutics: In drug discovery, this compound can serve as a reference compound in high-throughput screening assays to identify new modulators of calcium signaling.[5][6]
-
Investigating disease mechanisms: Given the link between MEK5/ERK5 and various pathologies, this compound can be employed to explore how aberrant signaling in this pathway contributes to altered calcium dynamics in disease models.[1][4]
-
Studying stimulus-response coupling: Researchers can use this compound to dissect the involvement of the MEK5/ERK5 pathway in calcium signaling cascades initiated by specific agonists, such as growth factors or neurotransmitters.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from calcium imaging experiments investigating the effects of this compound on intracellular calcium dynamics in a model cell line (e.g., HEK293).
Table 1: Effect of this compound on Basal and Agonist-Induced Intracellular Calcium Levels
| Treatment Group | This compound Concentration (µM) | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i post-agonist (nM) | Fold Change (Peak/Basal) |
| Vehicle Control | 0 | 102 ± 5 | 588 ± 25 | 5.8 |
| This compound | 1 | 145 ± 8 | 450 ± 21 | 3.1 |
| This compound | 5 | 189 ± 11 | 320 ± 15 | 1.7 |
| This compound | 10 | 210 ± 14 | 250 ± 12 | 1.2 |
Data are presented as mean ± standard deviation.
Table 2: Dose-Response of this compound on Agonist-Induced Calcium Influx
| This compound Concentration (µM) | % Inhibition of Agonist Response | IC₅₀ (µM) |
| 0.1 | 15.2 ± 2.1 | |
| 0.5 | 35.8 ± 3.5 | |
| 1.0 | 51.3 ± 4.2 | 0.95 |
| 5.0 | 78.6 ± 5.1 | |
| 10.0 | 91.4 ± 3.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides a detailed protocol for conducting a calcium imaging experiment to assess the effect of this compound on agonist-induced calcium influx.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonist of interest (e.g., ATP, carbachol)
-
96-well black-walled, clear-bottom imaging plates
Protocol Steps
-
Cell Culture and Plating:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into 96-well black-walled, clear-bottom imaging plates at a density of 50,000 cells per well.
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Calcium Indicator Loading:
-
Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate for a further 15-20 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.
-
Replace the HBSS in the wells with 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Image Acquisition:
-
Place the 96-well plate into a fluorescence plate reader or a microscope equipped for ratiometric calcium imaging.[7]
-
Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 510 nm for Fura-2.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the agonist of interest at a predetermined concentration (e.g., EC₈₀) to each well using an automated injection system.
-
Continue recording the fluorescence intensity for 3-5 minutes to capture the full calcium transient.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) for each time point.
-
Normalize the data to the baseline fluorescence ratio (R/R₀) to determine the change in intracellular calcium concentration.
-
Determine the peak response for each well.
-
Calculate the percent inhibition for this compound treated wells compared to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value for this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. The MEK5/ERK5 Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Aberrant MEK5 signalling promotes clear cell renal cell carcinoma development via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes: In Vivo Administration of KSCM-5 in Mouse Models
For Research Use Only.
Introduction
KSCM-5 is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3] Dysregulation and hyperactivity of this pathway are implicated in over 30% of all human cancers, making it a prime target for therapeutic intervention.[4] this compound is under preclinical investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to evaluate its anti-tumor efficacy and pharmacokinetic properties.
Key Applications in Mouse Models
-
Evaluation of Anti-Tumor Efficacy: Assessing the ability of this compound to inhibit tumor growth and improve survival in various cancer models, such as subcutaneous xenografts.[5][6]
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to establish a relationship between its dose, exposure, and pharmacologic effect.[7][8]
-
Pharmacodynamic (PD) Studies: Measuring the on-target effects of this compound in vivo by analyzing the phosphorylation status of downstream targets like ERK in tumor tissues.
Data Presentation
Table 1: Efficacy of this compound in A375 Melanoma Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI) (%)[9][10] |
| Vehicle Control | 10 mL/kg, daily p.o. | 1250 ± 150 | - |
| This compound | 10 mg/kg, daily p.o. | 625 ± 80 | 50 |
| This compound | 25 mg/kg, daily p.o. | 250 ± 50 | 80 |
| This compound | 50 mg/kg, daily p.o. | 110 ± 30 | 91.2 |
Data are presented as mean ± SEM. TGI is calculated at the end of the study (Day 21) relative to the vehicle control group.
Table 2: Key Pharmacokinetic Parameters of this compound in BALB/c Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%)[11][12] |
| IV | 5 | 1250 | 0.25 | 2800 | 2.1 | 100% |
| PO | 25 | 850 | 0.50 | 7500 | 2.5 | 53.6% |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC(0-t): Area under the plasma concentration-time curve.[13] IV: Intravenous. PO: Per os (oral gavage).
Signaling Pathway
The MAPK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of RAS.[3] Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2 (MAPKKs).[14] MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2 (MAPKs).[1] Phosphorylated ERK1/2 translocates to the nucleus to regulate transcription factors that control key cellular functions like proliferation and survival.[3] this compound, as a MEK inhibitor, blocks the phosphorylation of ERK1/2, thereby inhibiting the downstream signaling cascade.[4]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model.[15][16]
1. Cell Culture and Animal Model:
- Culture human cancer cells (e.g., A375 melanoma) under standard conditions.
- Use immunodeficient mice (e.g., female athymic nude, 6-8 weeks old) for the study. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[8]
2. Tumor Implantation:
- Harvest cultured cells and resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
- Subcutaneously inject the cell suspension into the right flank of each mouse.[5]
3. Tumor Growth Monitoring and Group Randomization:
- Monitor mice for tumor formation.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).[16]
- Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[5]
4. This compound Formulation and Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).
- Administer this compound or vehicle control to the respective groups daily via oral gavage (p.o.) at the desired doses.[17] The volume is typically 10 mL/kg based on the animal's body weight.
5. Endpoint and Tissue Collection:
- Continue treatment and monitoring until tumors in the control group reach the pre-determined endpoint size (e.g., 1500-2000 mm³) or for a specified duration (e.g., 21 days).[15]
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting for p-ERK).[6]
Protocol 2: Pharmacokinetic (PK) Study
This protocol outlines a procedure for determining the pharmacokinetic profile of this compound in mice.[8][17]
1. Animal Model and Acclimation:
- Use healthy male or female BALB/c mice (8-10 weeks old).
- Allow animals to acclimate for at least one week before the experiment.
2. This compound Formulation and Dosing:
- Intravenous (IV) Group: Dissolve this compound in a vehicle suitable for IV injection (e.g., 20% Solutol HS 15 in saline). Administer a single dose (e.g., 5 mg/kg) via the tail vein.
- Oral (PO) Group: Formulate this compound as described in Protocol 1. Administer a single dose (e.g., 25 mg/kg) via oral gavage.
3. Blood Sample Collection:
- Collect blood samples (~50 µL) from the saphenous vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]
- Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
4. Plasma Preparation and Storage:
- Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
- Store the resulting plasma samples at -80°C until analysis.
5. Bioanalysis and Data Interpretation:
- Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[13]
- Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[13]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a preclinical in vivo study of this compound.[18][19]
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. esmed.org [esmed.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. page-meeting.org [page-meeting.org]
- 17. benchchem.com [benchchem.com]
- 18. Essential Software Tools for Preclinical Research | ModernVivo [modernvivo.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Steroidogenesis In Vitro Using the H295R Cell Line
A Note on the KSCM-5 Cell Line: Initial searches for a "this compound" cell line specifically for steroidogenesis research did not yield definitive results. It is possible that this is a less common or internal designation. However, the human adrenocortical carcinoma cell line, H295R, is a widely accepted and extensively documented in vitro model for studying steroidogenesis.[1] This document will focus on the H295R cell line to provide comprehensive application notes and protocols as requested. The H295R cell line is valuable because it expresses all the key enzymes necessary for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[2]
Introduction
The study of steroidogenesis, the biological process of producing steroid hormones from cholesterol, is crucial for understanding endocrine function and the effects of potential endocrine-disrupting chemicals.[3][4] The H295R cell line provides a robust in vitro system to investigate the complex pathways of steroid hormone production.[1] These cells are an effective model for screening chemicals that may interfere with steroid synthesis.[5] This document provides detailed protocols for the culture of H295R cells, the execution of steroidogenesis assays, and the analysis of hormone production.
Data Presentation
The following tables summarize quantitative data on the effects of various compounds on steroid hormone production in H295R cells. This data is representative of typical results obtained in steroidogenesis assays.
Table 1: Basal Steroid Hormone Production in H295R Cells
| Steroid Hormone | Basal Concentration in Medium (ng/mL) |
| Progesterone/Pregnenolone | 7.0 ± 1.2[1] |
| Testosterone | 1.6 ± 0.4[1] |
| Estradiol (E2) | 0.51 ± 0.13[1] |
Table 2: Effects of Model Chemicals on Steroid Hormone Production in H295R Cells
| Compound | Concentration | Effect on Progesterone | Effect on Testosterone | Effect on Estradiol (E2) |
| Forskolin (B1673556) | Dose-dependent | Increased[1] | Increased[1] | Increased[1] |
| Prochloraz | Dose-dependent | Increased[1] | Decreased[1] | Decreased[1] |
| Ketoconazole | Dose-dependent | Increased[1] | Decreased[1] | Decreased[1] |
| Fadrozole | Dose-dependent | Decreased (at highest dose)[1] | Decreased (at highest dose)[1] | Decreased[1] |
| Aminoglutethimide | Not specified | Decreased[1] | Increased[1] | Decreased[1] |
| Vinclozolin | Not specified | Reduced[1] | Reduced[1] | Slightly Increased[1] |
Experimental Protocols
H295R Cell Culture
This protocol outlines the standard procedures for maintaining and subculturing the H295R cell line.
Materials:
-
H295R cells
-
DMEM/F12 medium supplemented with ITS+ Premix and Nu-Serum[6]
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
96-well plates
Procedure:
-
Cell Thawing: Rapidly thaw a frozen vial of H295R cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium. Transfer to a T-75 flask and incubate at 37°C in a 5% CO₂ incubator.[2]
-
Cell Maintenance: Change the culture medium every 2-3 days. H295R cells grow as a monolayer but also have viable floating cells that should be retained.[2]
-
Subculturing: When cells reach 80-90% confluency, remove the medium (retaining any floating cells). Wash the adherent cells with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet and plate into new flasks at a 1:3 to 1:4 split ratio.[2]
Steroidogenesis Assay
This protocol describes how to conduct a steroidogenesis assay using H295R cells to screen for the effects of chemical compounds.
Procedure:
-
Cell Plating: Seed H295R cells into 96-well plates at a density that allows them to reach 50-60% confluency overnight.[6]
-
Stimulation of Steroidogenesis: To enhance steroid production, pre-stimulate the cells with 10 µM forskolin for 48 hours.[4][7]
-
Chemical Exposure: After the pre-stimulation period, replace the medium with fresh medium containing the test chemicals at various concentrations. Include appropriate controls such as a vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., prochloraz). Incubate for 48 hours.[4][6]
-
Sample Collection: After the 48-hour exposure, collect the cell culture medium for hormone analysis. The medium can be stored at -80°C until analysis.[4]
Cell Viability Assay (MTT Assay)
It is crucial to assess cell viability to ensure that observed effects on steroid production are not due to cytotoxicity.[4]
Procedure:
-
After collecting the medium for hormone analysis, add 100 µL of 0.5 mg/mL MTT solution to the remaining cells in the 96-well plate.[6]
-
Incubate for 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]
-
Remove the MTT solution and add 100 µL of isopropanol (B130326) to solubilize the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a plate reader.[4]
Hormone Quantification
Steroid hormones in the collected media are typically quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Enzyme-Linked Immunosorbent Assays (ELISAs).[1][4] HPLC-MS/MS is often preferred for its ability to measure multiple hormones simultaneously with high specificity and sensitivity.[4]
Visualizations
Steroidogenesis Signaling Pathway
The production of steroid hormones from cholesterol involves a series of enzymatic reactions.[8]
Caption: Simplified steroidogenesis pathway showing key hormones and enzymes.
Experimental Workflow for a High-Throughput Steroidogenesis Assay
This diagram illustrates the workflow for a high-throughput screening assay using H295R cells.[4]
Caption: Workflow for H295R high-throughput steroidogenesis screening assay.
References
- 1. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: hsa00140 [genome.jp]
Application Note: A Cell-Based ELISA for Quantifying KSCM-5 Kinase Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KSCM-5 is a novel receptor tyrosine kinase (RTK) implicated in cell survival and proliferation pathways. Dysregulation of this compound activity is associated with various proliferative diseases, making it a critical target for novel therapeutic development.[1] To facilitate the discovery and characterization of this compound modulators, a robust and reliable functional assay is essential. Protein kinases are pivotal in signal transduction, and cell-based assays provide a physiologically relevant context for evaluating kinase inhibitors.[1][2]
This document provides a detailed protocol for a cell-based, antibody-mediated Enzyme-Linked Immunosorbent Assay (ELISA). This assay quantitatively measures the phosphorylation of a key downstream substrate of this compound, "Substrate-Z," following activation of the receptor. The assay is designed for a 96-well format, making it suitable for medium-to-high-throughput screening of potential this compound inhibitors. Cellular phosphorylation assays that directly measure the phosphorylation of a kinase's substrate, such as ELISA or TR-FRET, offer a direct readout of the kinase's catalytic activity.[1][3]
Assay Principle
The assay quantifies this compound kinase activity by measuring the phosphorylation level of its direct downstream target, Substrate-Z. Cells engineered to express this compound are seeded in a 96-well plate. Following treatment with test compounds (e.g., potential inhibitors), the cells are stimulated with a specific ligand, "Growth Factor-Y" (GF-Y), to activate this compound. After stimulation, the cells are lysed, and the lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for total Substrate-Z. A second antibody, which specifically detects the phosphorylated form of Substrate-Z (p-Substrate-Z), is then added. This detection antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of phosphorylated Substrate-Z, which directly reflects the kinase activity of this compound.
This compound Signaling Pathway
Upon binding its cognate ligand, Growth Factor-Y (GF-Y), this compound receptors dimerize and undergo autophosphorylation on specific tyrosine residues. This activation event creates docking sites for downstream signaling molecules, leading to the recruitment and subsequent phosphorylation of its primary substrate, Substrate-Z. The phosphorylation of Substrate-Z initiates a cascade of downstream events culminating in a cellular response, such as proliferation or survival.
Experimental Workflow
The experimental protocol involves a series of sequential steps, beginning with cell culture and plating, followed by compound treatment, cell stimulation, lysis, and culminating in the ELISA-based detection of Substrate-Z phosphorylation.
Detailed Protocol
This protocol outlines the procedure for a cellular phosphorylation ELISA to quantify this compound activity.[1]
Required Materials
-
Cells: HEK293 cells stably expressing human this compound.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., Puromycin).
-
Plates: 96-well flat-bottom cell culture plates; 96-well ELISA plates pre-coated with anti-Substrate-Z capture antibody.
-
Reagents:
-
Growth Factor-Y (GF-Y) ligand.
-
Test compounds (this compound inhibitors).
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Detection Antibody: Anti-phospho-Substrate-Z (p-Substrate-Z) antibody, HRP-conjugated.
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 450 nm.
-
Procedure
Day 1: Cell Seeding
-
Harvest and count the this compound expressing cells.
-
Seed the cells into a 96-well cell culture plate at a density that will yield 80-90% confluency on the day of the experiment (e.g., 2 x 10⁴ cells/well in 100 µL).[1]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[1]
Day 2: Compound Treatment and Cell Stimulation
-
Prepare serial dilutions of the test compounds (inhibitors) in serum-free medium.
-
Aspirate the culture medium from the cells and add 50 µL of the compound dilutions to the appropriate wells. Include vehicle-only wells as controls.
-
Incubate for 1-2 hours at 37°C.
-
Prepare the GF-Y ligand solution at 2x the final desired concentration in serum-free medium.
-
Add 50 µL of the GF-Y solution to each well (except for unstimulated controls). The final volume should be 100 µL.
-
Incubate for 20 minutes at 37°C.
Day 2: Cell Lysis and ELISA
-
Aspirate the medium and wash the cells once with 150 µL of ice-cold PBS.[1]
-
Add 100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes with gentle shaking.[1]
-
Transfer 80 µL of the cell lysate to the pre-coated ELISA plate.[1]
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.[1]
-
Add 100 µL of the diluted HRP-conjugated p-Substrate-Z detection antibody to each well.[1]
-
Incubate for 1 hour at room temperature.[1]
-
Wash the plate five times with 200 µL of Wash Buffer per well.[1]
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-20 minutes.[1]
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a plate reader within 15 minutes.
Data Analysis and Presentation
The activity of this compound is proportional to the absorbance signal at 450 nm. To determine the inhibitory effect of the test compounds, the data can be normalized to controls.
-
100% Activity (Positive Control): Cells treated with vehicle and stimulated with GF-Y.
-
0% Activity (Negative Control): Cells treated with vehicle but not stimulated with GF-Y.
The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative])
The IC₅₀ value, the concentration of an inhibitor that causes 50% inhibition of the maximal response, can be determined by fitting the dose-response data to a four-parameter logistic curve.
Sample Data: Inhibition of this compound by Inhibitor-123
The following table shows representative data for a dose-response experiment with a hypothetical this compound inhibitor, "Inhibitor-123."
| Inhibitor-123 Conc. (nM) | Absorbance (450 nm) | % this compound Activity |
| 0 (No Ligand) | 0.150 | 0% |
| 0 (Ligand only) | 1.850 | 100% |
| 0.1 | 1.785 | 96.2% |
| 1 | 1.520 | 80.6% |
| 10 | 0.995 | 49.7% |
| 100 | 0.380 | 13.5% |
| 1000 | 0.175 | 1.5% |
| 10000 | 0.155 | 0.3% |
From this data, an IC₅₀ value can be calculated, providing a quantitative measure of the inhibitor's potency.
References
Application Note and Protocol: Preparation of Keratinocyte Stem Cell Medium (KSCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratinocyte stem cells are essential for maintaining the epidermis and are of significant interest in regenerative medicine, drug development, and basic research. The successful in vitro culture of these cells is highly dependent on the quality and composition of the culture medium. While a specific medium designated "KSCM-5" was not identified in a comprehensive review of available literature, this document provides a detailed protocol for the preparation of a robust Keratinocyte Stem Cell Medium (KSCM). This formulation is synthesized from established protocols for keratinocyte culture and is designed to support the proliferation and maintenance of keratinocyte stem cells in vitro.[1][2][3][4]
The following sections provide a detailed protocol for the preparation of KSCM, including a comprehensive list of components, step-by-step instructions for preparation, and guidelines for storage and use. The protocol also includes visual workflows to aid in the preparation process.
Data Presentation: KSCM Component Stock Solutions
The preparation of KSCM involves the creation of several stock solutions that are then added to a basal medium. The following table summarizes the components, their stock and final concentrations, and the solvents used for their preparation.
| Component | Stock Solution Concentration | Final Concentration in Medium | Solvent for Stock Solution |
| Basal Medium (DMEM/F12, 3:1) | - | - | - |
| Fetal Bovine Serum (FBS) | - | 10% | - |
| Penicillin/Streptomycin | 10,000 U/mL / 10,000 µg/mL (100x) | 100 U/mL / 100 µg/mL (1x) | - |
| Hydrocortisone (B1673445) | 0.4 mg/mL | 0.4 µg/mL | Sterile dH₂O |
| Insulin (B600854) | 5 mg/mL | 5 µg/mL | 0.005 N HCl |
| Transferrin | 5 mg/mL | 5 µg/mL | Sterile dH₂O |
| Adenine (B156593) | 33.15 mg/mL (180 mM) | 0.18 mM | Sterile dH₂O with NaOH to dissolve |
| Epidermal Growth Factor (EGF) | 10 µg/mL | 10 ng/mL | Sterile dH₂O |
| Cholera Toxin | 100 µg/mL (1000x) | 0.1 µg/mL (1x) | Sterile dH₂O |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of the Keratinocyte Stem Cell Medium (KSCM). All procedures should be performed using sterile techniques in a laminar flow hood.
I. Preparation of Stock Solutions
-
Hydrocortisone (0.4 mg/mL):
-
Weigh 8 mg of hydrocortisone powder.
-
Dissolve in 20 mL of sterile distilled water (dH₂O).
-
Filter sterilize through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
Insulin (5 mg/mL):
-
Transferrin (5 mg/mL):
-
Weigh 100 mg of transferrin powder.
-
Dissolve in 20 mL of sterile dH₂O.
-
Filter sterilize through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
Adenine (33.15 mg/mL):
-
Weigh 663 mg of adenine powder.
-
Add to 18 mL of sterile dH₂O.
-
Add 10 M NaOH drop-wise until the adenine dissolves.
-
Bring the final volume to 20 mL with sterile dH₂O.
-
Filter sterilize through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
Epidermal Growth Factor (EGF) (10 µg/mL):
-
Reconstitute 200 µg of lyophilized human recombinant EGF in 20 mL of sterile dH₂O.
-
Gently mix to dissolve. Do not vortex.
-
Filter sterilize through a 0.22 µm filter.
-
Aliquot in small volumes (e.g., 0.5 mL) and store at -20°C.
-
-
Cholera Toxin (100 µg/mL):
-
Reconstitute cholera toxin powder in sterile dH₂O to a concentration of 100 µg/mL.
-
Filter sterilize through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
II. Preparation of Complete KSCM (for 500 mL)
-
Prepare Basal Medium:
-
In a sterile 500 mL bottle, combine 375 mL of DMEM and 125 mL of Ham's F-12 nutrient mixture.
-
-
Add Supplements:
-
To the 500 mL of basal medium, add the following sterile supplements:
-
50 mL of Fetal Bovine Serum (FBS)
-
5 mL of 100x Penicillin/Streptomycin solution
-
0.5 mL of Hydrocortisone stock solution (0.4 mg/mL)
-
0.5 mL of Insulin stock solution (5 mg/mL)
-
0.5 mL of Transferrin stock solution (5 mg/mL)
-
0.5 mL of Adenine stock solution (33.15 mg/mL)
-
0.5 mL of Epidermal Growth Factor (EGF) stock solution (10 µg/mL)
-
0.5 mL of Cholera Toxin stock solution (100 µg/mL)
-
-
-
Final Mixing and Storage:
Mandatory Visualizations
The following diagrams illustrate the workflow for preparing the KSCM stock solution and a simplified signaling pathway relevant to keratinocyte proliferation.
Caption: Workflow for the preparation of Keratinocyte Stem Cell Medium (KSCM).
References
Application Notes and Protocols for Co-Immunoprecipitation with VDAC2
A preliminary investigation into the co-immunoprecipitation of "KSCM-5" with VDAC2 revealed no specific, scientifically documented protein or molecule designated "this compound" with a known interaction with the Voltage-Dependent Anion Channel 2 (VDAC2). The term "this compound" is ambiguous and appears to be associated with unrelated entities, including a political party, a keratin-associated protein, and a kinesin-5 motor protein, none of which have been reported to interact with VDAC2 in the scientific literature.
Therefore, this document provides a detailed, generalized application note and protocol for the co-immunoprecipitation (Co-IP) of VDAC2 with a known interacting partner. This protocol can be adapted by researchers for their specific VDAC2 interaction studies. VDAC2 is a well-characterized protein of the outer mitochondrial membrane, playing crucial roles in apoptosis and cellular metabolism.[1][2][3][4] It is known to interact with several proteins, including members of the Bcl-2 family like BAK and BAX, as well as metabolic enzymes such as PFKP.[1][5][6]
Application Notes
Co-immunoprecipitation is a powerful technique to study protein-protein interactions within the native cellular environment.[7][8][9] When investigating the interaction of a protein with VDAC2, a mitochondrial outer membrane protein, several critical parameters must be considered to ensure a successful experiment. Careful optimization of cell lysis, antibody selection, and wash conditions are paramount to preserve the integrity of the protein complex while minimizing non-specific binding.[8]
Key Considerations for VDAC2 Co-Immunoprecipitation:
-
Cell Lysis: Due to VDAC2's localization in the mitochondrial outer membrane, a gentle lysis buffer that preserves mitochondrial integrity and protein-protein interactions is crucial. Buffers containing non-ionic detergents like digitonin (B1670571) or CHAPS are often preferred over harsher detergents like SDS.
-
Antibody Selection: The choice of a high-affinity, specific antibody against the "bait" protein (either VDAC2 or its interaction partner) is critical. The antibody must be validated for immunoprecipitation applications.
-
Controls: Appropriate controls are essential for interpreting the results. These include an isotype control antibody to assess non-specific binding to the beads and/or antibody, and a negative control cell line that does not express the bait or prey protein.[10]
-
Cross-linking: For transient or weak interactions, in vivo cross-linking with reagents like formaldehyde (B43269) or DSP (dithiobis(succinimidyl propionate)) can be employed to stabilize the protein complex before cell lysis.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters that should be optimized for a successful VDAC2 Co-IP experiment. The values provided are general starting points and may require adjustment based on the specific cell type and interacting proteins.
| Parameter | Recommended Range/Value | Rationale |
| Starting Cell Number | 1 x 10^7 - 1 x 10^8 cells | To ensure sufficient protein yield for detection. |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 1 x 10^7 cells | To maintain an appropriate protein concentration. |
| Detergent Concentration | 0.1 - 1.0% (v/v) Digitonin or CHAPS | To solubilize mitochondrial membranes gently. |
| Antibody Amount | 1 - 10 µg per sample | To be optimized for efficient immunoprecipitation. |
| Protein A/G Bead Volume | 20 - 50 µL of slurry per sample | To provide sufficient binding capacity for the antibody-antigen complex. |
| Incubation Time (Antibody-Lysate) | 2 hours to overnight at 4°C | To allow for sufficient formation of the immune complex. |
| Wash Buffer Detergent | 0.05 - 0.1% (v/v) Digitonin or CHAPS | To reduce non-specific binding without disrupting the specific interaction. |
| Number of Washes | 3 - 5 washes | To effectively remove non-specifically bound proteins. |
| Elution Buffer | SDS-PAGE sample buffer or low pH buffer | To dissociate the protein complex from the beads for analysis. |
Experimental Protocol: Co-Immunoprecipitation of VDAC2
This protocol describes a general procedure for the co-immunoprecipitation of VDAC2 and a hypothetical interacting protein ("Protein X").
Materials:
-
Cells expressing VDAC2 and Protein X
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Digitonin, protease and phosphatase inhibitor cocktail)
-
Anti-VDAC2 antibody (IP-grade) or Anti-Protein X antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
-
Western blot apparatus and reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-VDAC2, anti-Protein X, or isotype control IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VDAC2 and Protein X.
-
Visualizations
Caption: General workflow for a co-immunoprecipitation experiment.
Caption: VDAC2's role in regulating apoptosis via interaction with BAK.
References
- 1. VDAC2-specific cellular functions and the underlying structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. VDAC2 - Wikipedia [en.wikipedia.org]
- 4. VDAC-2: Mitochondrial outer membrane regulator masquerading as a channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VDAC2 interacts with PFKP to regulate glucose metabolism and phenotypic reprogramming of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes and Protocols: Assessing the Cellular Effects of KSCM-5, a Novel KDM5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysine-specific demethylase 5 (KDM5) family of enzymes are epigenetic regulators that play a crucial role in cancer development and progression by removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1] Overexpression of KDM5 family members, particularly KDM5A and KDM5B, has been linked to oncogenesis, metastasis, and drug resistance in various solid tumors, making them promising therapeutic targets.[1] KSCM-5 is a novel, potent, and selective small molecule inhibitor of the KDM5 family of histone demethylases. These application notes provide a detailed experimental framework for researchers to assess the cellular effects of this compound in cancer cell lines, focusing on its anti-proliferative and pro-apoptotic activities, and its impact on histone methylation and downstream signaling pathways.
Experimental Workflow
The overall workflow for assessing the cellular effects of this compound involves initial cytotoxicity screening to determine the effective dose range, followed by detailed mechanistic studies to elucidate its effects on apoptosis, the cell cycle, and target-specific signaling pathways.
Caption: Experimental workflow for this compound cellular effects assessment.
Mechanism of Action: KDM5 Inhibition
KDM5 enzymes demethylate H3K4me3/2, leading to transcriptional repression of target genes, including tumor suppressors. This compound inhibits KDM5, thereby increasing global H3K4me3 levels, which in turn restores the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.
Caption: this compound mechanism of action via KDM5 inhibition.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 ± 0.2 |
| HCT116 | Colon Cancer | 2.5 ± 0.4 |
| A549 | Lung Cancer | 5.8 ± 0.7 |
| PC-3 | Prostate Cancer | 3.1 ± 0.5 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h treatment)
| This compound Conc. (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| 0.5 | 8.7 ± 1.1 | 3.2 ± 0.6 | 11.9 ± 1.7 |
| 1.0 | 15.4 ± 2.3 | 7.8 ± 1.2 | 23.2 ± 3.5 |
| 2.5 | 28.1 ± 3.9 | 15.6 ± 2.8 | 43.7 ± 6.7 |
Table 3: Cell Cycle Distribution in MCF-7 Cells after this compound Treatment (24h)
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55.2 ± 4.1 | 30.5 ± 3.2 | 14.3 ± 1.9 |
| 0.5 | 65.8 ± 5.3 | 22.1 ± 2.8 | 12.1 ± 1.5 |
| 1.0 | 75.3 ± 6.2 | 15.4 ± 2.1 | 9.3 ± 1.2 |
| 2.5 | 82.1 ± 7.5 | 9.8 ± 1.7 | 8.1 ± 1.1 |
Table 4: Relative Protein Expression Levels in MCF-7 Cells Treated with this compound (48h)
| This compound Conc. (µM) | H3K4me3 (fold change) | p21 (fold change) | Cleaved PARP (fold change) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.5 | 1.8 ± 0.3 | 1.5 ± 0.2 | 2.1 ± 0.4 |
| 1.0 | 3.2 ± 0.5 | 2.8 ± 0.4 | 4.5 ± 0.8 |
| 2.5 | 5.1 ± 0.8 | 4.2 ± 0.6 | 8.7 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of target proteins (H3K4me3) and downstream effectors (p21, cleaved PARP).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me3, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells in 6-well plates with this compound for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Troubleshooting & Optimization
Troubleshooting low binding in KSCM-5 assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low binding in KSCM-5 assays. The following information is based on best practices for general kinase binding assays, as specific details for "this compound" are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary causes of low or no binding in a this compound assay?
Low binding can stem from several factors, including issues with reagents, assay conditions, or the experimental setup itself. Key areas to investigate include the quality and concentration of the kinase and ligand, the composition of the assay buffer, and incubation times and temperatures.
Q2: How can I differentiate between a true lack of binding and a technical artifact?
To determine if the issue is a genuine lack of interaction or a technical problem, it's crucial to run proper controls.[1] This includes a positive control with a known binder to ensure the assay is performing as expected, and a negative control to establish a baseline for non-specific binding.[1] If the positive control also shows low binding, it points towards a systemic issue with the assay setup or reagents.
Q3: Could the issue be with my kinase or ligand?
Absolutely. The integrity and activity of both the kinase and the ligand are paramount. Ensure that the kinase is active and that the ligand is of the correct concentration and has not degraded. Improper storage or handling can significantly impact the binding affinity.
Troubleshooting Guide: Low Binding Issues
Low signal or a complete lack of binding is a common challenge in kinase assays. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Problem: Weak or Absent Signal Across the Entire Plate
This often indicates a fundamental problem with a core component of the assay.
| Potential Cause | Recommended Action |
| Inactive Kinase | - Verify the activity of the kinase using a known substrate or a different assay format.- Purchase a new batch of kinase from a reputable supplier.- Ensure proper storage conditions (-80°C in appropriate buffer). |
| Degraded Ligand/Tracer | - Confirm the integrity and concentration of the ligand or tracer, especially if it is radiolabeled or fluorescent.- Prepare fresh dilutions from a stock solution.- Use low-binding plasticware for dilutions.[2] |
| Suboptimal Assay Buffer | - Optimize buffer components such as pH, salt concentration, and detergents.- Include necessary cofactors (e.g., Mg2+, Mn2+). |
| Incorrect Assay Conditions | - Optimize incubation time and temperature. Binding may be slow and require longer incubation.[2]- Ensure the assay is being read at the correct wavelength for the detection method.[3] |
Problem: High Signal in Negative Controls (High Non-Specific Binding)
High background can mask a true binding signal, making it appear as if there is low specific binding.
| Potential Cause | Recommended Action |
| Non-Specific Binding to Plate | - Use plates designed for low non-specific binding.- Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. |
| Ligand/Tracer Sticking | - Increase the detergent concentration (e.g., Tween-20, Triton X-100) in the assay and wash buffers.- Consider a different tracer with lower hydrophobicity. |
| High Protein Concentration | - Titrate the kinase concentration to find the optimal balance between signal and background.[4] |
Problem: Inconsistent Results Between Replicates
High variability can obscure real binding events and suggest low binding overall.
| Potential Cause | Recommended Action |
| Pipetting Errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.[5]- Prepare a master mix to minimize well-to-well variability.[5] |
| Edge Effects | - Avoid using the outer wells of the plate.- Ensure proper sealing of the plate to prevent evaporation. |
| Incomplete Mixing | - Gently mix the plate after adding reagents. |
Experimental Protocols
A generalized protocol for a kinase binding assay is provided below. This should be adapted based on the specific kinase and ligand being studied.
Materials:
-
Kinase
-
Labeled Ligand (Tracer)
-
Unlabeled Test Compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Wash Buffer (Assay buffer with a higher concentration of detergent)
-
Low-binding microplates
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the kinase to all wells except the "no enzyme" control.
-
Add the labeled ligand to all wells.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for a predetermined time to allow binding to reach equilibrium.
-
Washing: Wash the plate with wash buffer to remove unbound ligand.
-
Detection: Read the plate using a suitable plate reader (e.g., for fluorescence or radioactivity).
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: A generalized workflow for a this compound binding assay.
Caption: A decision tree for troubleshooting low binding signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing KSCM-5 Concentration for Neuronal Cells
Disclaimer: There is no publicly available scientific literature on a compound specifically named "KSCM-5." The following technical support guide is a template based on a hypothetical neurotrophic or neuroprotective agent. This guide provides a framework of best practices for optimizing the concentration of a novel compound in neuronal cell culture. Researchers should adapt these protocols and troubleshooting guides to their specific compound and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in primary neuron cultures?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal window. A logarithmic dilution series is recommended to efficiently screen a broad range. A typical starting range could be from 1 nM to 10 µM.[1] This allows for the identification of the minimal effective concentration and the potential onset of toxicity.
Q2: How can I determine if this compound is toxic to my neuronal cells?
A2: Cytotoxicity can be assessed using various assays that measure cell viability.[2][3] Common methods include:
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability.[3][4]
It is essential to include both positive (e.g., a known neurotoxin like staurosporine) and negative (vehicle control) controls in your experiment.[3]
Q3: My results with this compound are inconsistent between experiments. What are the possible causes?
A3: Inconsistency in results can stem from several factors, particularly when working with sensitive primary neuron cultures:
-
Variability in Neuronal Culture: Differences in cell density, the health of the neurons, or the age of the culture can lead to varied responses.[1] Standardizing the isolation and plating protocol is critical.[5][6]
-
Compound Stability: Ensure this compound is stored correctly (e.g., at -20°C or -80°C) and that fresh solutions are prepared for each experiment.[1]
-
Inconsistent Treatment Timing: The timing of this compound application, especially in relation to the induction of an experimental insult (e.g., excitotoxicity, oxidative stress), must be consistent.[1]
Q4: I don't observe any effect of this compound on my neurons. What should I do?
A4: If this compound does not produce the expected outcome, consider the following:
-
Concentration Range: The effective concentration might be outside the range you have tested. Try a broader range of concentrations.
-
Mechanism of Action: The intended biological effect may not be accurately measurable with your current assay. For example, if this compound is expected to enhance synaptic function, a neurite outgrowth assay might not be the most relevant measure.
-
Treatment Duration: The incubation time with this compound may be too short or too long. A time-course experiment is recommended.
-
Receptor Expression: The neuronal cells you are using may not express the target receptor for this compound. Verify receptor expression using techniques like immunocytochemistry or western blotting.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High Cell Death at All this compound Concentrations | 1. This compound is cytotoxic at the tested concentrations. 2. The solvent used to dissolve this compound is toxic to the cells. 3. Contamination of the this compound stock solution. | 1. Test a lower range of this compound concentrations (e.g., picomolar to nanomolar). 2. Run a vehicle control with the highest concentration of the solvent used. Ensure the final solvent concentration is non-toxic (typically <0.1%). 3. Prepare fresh, sterile solutions of this compound for each experiment. |
| No Observable Effect on Neuronal Morphology or Survival | 1. The concentration of this compound is too low. 2. The incubation time is not optimal. 3. The chosen assay is not sensitive enough to detect changes. | 1. Perform a dose-response experiment with a higher concentration range. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Consider a more sensitive or different functional assay, such as electrophysiology or analysis of specific protein markers. |
| Neuronal Clumping and Detachment | 1. The coating of the culture plates is inadequate. 2. The seeding density of the neurons is too high or too low.[7] | 1. Ensure proper coating of culture vessels with substrates like Poly-D-lysine or Laminin.[7] 2. Optimize the cell seeding density for your specific neuron type and experimental needs.[7][8] |
| Edge Effects in Multi-Well Plates | 1. Evaporation of media from the outer wells of the plate.[9] | 1. To minimize evaporation, do not use the outer wells for experiments. Instead, fill them with sterile water or media.[10] |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability
| This compound Concentration | Mean Neuronal Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 1 nM | 105 | ± 6.1 |
| 10 nM | 115 | ± 5.8 |
| 100 nM | 125 | ± 7.3 |
| 1 µM | 95 | ± 8.0 |
| 10 µM | 60 | ± 9.5 |
This table presents hypothetical data from a neuronal viability assay (e.g., MTT assay) after 48 hours of treatment with this compound.
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment | Mean Neurite Length (µm) | Standard Deviation |
| Vehicle Control | 85 | ± 10.2 |
| This compound (100 nM) | 150 | ± 15.5 |
| Positive Control (e.g., BDNF) | 165 | ± 12.8 |
This table shows hypothetical data from a neurite outgrowth assay, quantifying the average length of neurites per neuron.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the optimal, non-toxic concentration range of this compound using a fluorescent live/dead assay.
-
Cell Plating: Plate primary neurons in a 96-well plate at an optimized density.[8] Allow the neurons to adhere and differentiate for at least 5-7 days in vitro.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations.
-
Treatment: Add the different concentrations of this compound (and a vehicle control) to the neuronal cultures.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO₂.
-
Staining: Prepare a staining solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in a buffered saline solution.
-
Imaging and Analysis: Remove the culture medium and add the staining solution. Incubate for 30 minutes. Acquire images using a fluorescence microscope and quantify the number of live and dead cells to calculate the percentage of viable neurons.[3]
Protocol 2: Neurite Outgrowth Assay
This protocol assesses the effect of this compound on neuronal morphology.
-
Cell Plating: Plate neurons at a relatively low density on coated coverslips or in multi-well plates to allow for clear visualization of individual neurites.[7]
-
Treatment: After allowing the neurons to adhere, treat them with the desired concentration of this compound (determined from the cytotoxicity assay).
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker like β-III tubulin to visualize the neurites.
-
Imaging and Analysis: Acquire images using a high-resolution microscope. Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the neurites.[4][11]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. researchgate.net [researchgate.net]
- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 8. Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. mdpi.com [mdpi.com]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Compound-X (e.g., KSCM-5)
Disclaimer: The following information is provided as a general guideline for the stability and storage of research compounds. Specific stability data for KSCM-5 is not publicly available. Researchers should always refer to the manufacturer's or supplier's specific recommendations for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Compound-X upon receipt?
A1: Upon receipt, it is recommended to store Compound-X in a tightly sealed container, protected from light, at -20°C for long-term stability. For short-term use (days to weeks), storage at 2-8°C may be acceptable, but it is crucial to minimize exposure to ambient temperature and humidity.
Q2: How should I handle Compound-X to ensure its stability?
A2: Compound-X should be handled in a clean, dry environment. Avoid repeated freeze-thaw cycles, as this can lead to degradation. If you need to use small quantities frequently, it is best to aliquot the compound into smaller, single-use vials upon first use.
Q3: Is Compound-X sensitive to light?
A3: Many organic compounds are light-sensitive. While specific data for this compound is unavailable, it is a best practice to protect Compound-X from light by storing it in an amber vial or a container wrapped in aluminum foil. All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.
Q4: What is the recommended solvent for dissolving Compound-X?
A4: The choice of solvent can significantly impact the stability of a compound. It is recommended to consult the product's technical data sheet for information on suitable solvents. If this information is not available, start with common laboratory solvents such as DMSO, ethanol, or a buffered aqueous solution, and assess the compound's solubility and stability in that solvent.
Q5: How long can I store Compound-X in solution?
A5: The stability of Compound-X in solution is dependent on the solvent, concentration, pH, and storage temperature. It is highly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A preliminary stability test of the solution over a short period is advisable.
Troubleshooting Guide
Issue 1: I am observing a decrease in the biological activity of Compound-X in my experiments.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been consistently stored at the recommended temperature and protected from light.
-
Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the compound. Use a fresh aliquot if possible.
-
Assess Solution Stability: If you are using a stock solution, it may have degraded. Prepare a fresh solution from a new aliquot of the solid compound.
-
Consider Solvent Effects: The solvent used may be affecting the compound's stability. Try a different, recommended solvent.
-
Issue 2: I see precipitation in my stock solution of Compound-X.
-
Possible Cause: The compound's solubility limit has been exceeded, or the compound is degrading into less soluble products.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to see if the precipitate redissolves. Sonication can also be helpful.
-
Check the Concentration: You may be trying to dissolve the compound at a concentration above its solubility limit in that particular solvent. Try preparing a more dilute solution.
-
Filter the Solution: If the precipitate does not redissolve, it may be due to degradation. In this case, it is best to discard the solution and prepare a fresh one. The solution can be filtered through a 0.22 µm filter to remove any particulate matter before use, but this will not remove soluble degradation products.
-
Issue 3: My experimental results with Compound-X are inconsistent.
-
Possible Cause: Inconsistent results can be due to compound instability, leading to varying concentrations of the active compound between experiments.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that you are following a consistent protocol for preparing and handling solutions of Compound-X.
-
Use Fresh Aliquots: For each set of critical experiments, use a new, previously unopened aliquot of the compound.
-
Perform a Quality Control Check: If possible, use an analytical method such as HPLC to check the purity and concentration of your stock solution before use.
-
Data Presentation
Table 1: Hypothetical Stability of Compound-X Under Various Storage Conditions
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Light Exposure | Duration | Purity (%) |
| Recommended Long-Term | -20 | <40 | Dark | 12 Months | >98 |
| Recommended Short-Term | 4 | <40 | Dark | 1 Month | >99 |
| Accelerated Stability Test 1 | 25 | 60 | Ambient Light | 2 Weeks | 95 |
| Accelerated Stability Test 2 | 40 | 75 | Dark | 2 Weeks | 92 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Short-Term Stability of Compound-X in Solution
-
Objective: To determine the stability of Compound-X in a specific solvent over a defined period at a given temperature.
-
Materials:
-
Compound-X (solid)
-
Selected solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column and detector
-
-
Methodology:
-
Prepare a stock solution of Compound-X at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Immediately after preparation (T=0), take an aliquot of the solution, dilute it to a suitable concentration for analysis, and inject it into the HPLC system to determine the initial purity and peak area.
-
Store the remaining stock solution under the desired test conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 24, 48, 72 hours), take another aliquot of the stock solution, dilute it in the same manner, and analyze it by HPLC.
-
Compare the peak area of the main compound and the presence of any new peaks (indicating degradation products) at each time point to the T=0 sample.
-
Calculate the percentage of the compound remaining at each time point to assess its stability.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Improving Reproducibility of KSCM-5 Binding Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of KSCM-5 binding data. The following information is based on established best practices for G protein-coupled receptor (GPCR) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is reproducible binding data important?
Q2: What are the common sources of variability in this compound binding assays?
Variability in binding assays can arise from several factors, including the quality of reagents, inconsistencies in experimental protocols, and issues with data analysis.[3][4] Specific sources include batch-to-batch variation in reagents, improper storage and handling of the receptor preparation, and suboptimal assay conditions.[4][5]
Q3: How can I minimize non-specific binding in my this compound assay?
High non-specific binding (NSB) can obscure the specific binding signal.[6] To minimize NSB, consider the following:
-
Optimize Blocking Agents: Use agents like Bovine Serum Albumin (BSA) to coat surfaces and reduce non-specific interactions.[4][5]
-
Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB, but you must ensure the specific binding reaches equilibrium.[5][6]
-
Optimize Washing Steps: Increase the number or volume of washes to remove unbound radioligand more effectively. Use of a cold wash buffer can help minimize the dissociation of the specifically bound ligand.[5][6]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound binding experiments.
Issue 1: High Non-Specific Binding (NSB)
High NSB can lead to inaccurate estimations of receptor affinity (Kd) and density (Bmax).[6] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration.[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below the Kd value.[6] Ensure the radiochemical purity is >90%.[6] Consider the hydrophobicity of the ligand, as more hydrophobic ligands tend to have higher NSB.[6] | Reduction in NSB without significantly compromising the specific binding signal. |
| Receptor Preparation | Titrate the concentration of the receptor preparation (e.g., cell membranes) to the lowest level that still provides a strong specific binding signal.[5] A typical range for membrane protein is 100-500 µg.[6] | Optimal signal-to-noise ratio. |
| Assay Conditions | Modify the assay buffer by including agents like BSA or detergents.[6] Optimize incubation time and temperature.[6] | Decreased NSB and improved assay window. |
Issue 2: Low or No Specific Binding
A lack of specific binding can be a significant roadblock in characterizing this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Receptor Integrity | Ensure proper storage and handling of your receptor preparation.[5] Confirm receptor presence and integrity using methods like Western blotting.[5] | Confirmation of active and stable receptor, leading to detectable specific binding. |
| Radioligand Issues | Verify the concentration and specific activity of your radioligand. Check for degradation. | Accurate ligand concentration and activity, ensuring reliable binding. |
| Assay Conditions | Optimize the pH, ionic strength, and divalent cation concentration of the binding buffer. Ensure the incubation is long enough to reach equilibrium. | Enhanced specific binding signal. |
Experimental Protocols
Saturation Binding Assay Protocol
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a ligand binding to this compound.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer with appropriate pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Prepare serial dilutions of the radioligand in the assay buffer.
-
Receptor Preparation: Thaw the this compound receptor preparation (e.g., cell membranes) on ice.
-
-
Assay Procedure:
-
To determine total binding, add the receptor preparation, varying concentrations of the radioligand, and assay buffer to your assay tubes/plates.
-
To determine non-specific binding, add a high concentration of an unlabeled competing ligand in addition to the components for total binding.
-
Incubate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound ligand from the free ligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of the free radioligand and fit the data using a non-linear regression model to determine Kd and Bmax.
-
Competitive Binding Assay Protocol
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for this compound.
-
Preparation of Reagents:
-
Assay Buffer, Radioligand, Receptor Preparation: Prepare as described in the saturation binding assay.
-
Test Compound: Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Procedure:
-
Add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound to your assay tubes/plates.
-
Incubate to allow for competition and equilibrium to be reached.
-
-
Separation and Detection:
-
Follow the same procedure for separation and detection as in the saturation binding assay.
-
-
Data Analysis:
-
Plot the amount of bound radioligand against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
References
Technical Support Center: Sigma-1 Receptor Radioligand Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers conducting sigma-1 receptor (S1R) radioligand binding assays.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during S1R radioligand assays.
Q1: I am observing very high non-specific binding (NSB). What are the possible causes and solutions?
A1: High non-specific binding can obscure your specific binding signal, making data interpretation difficult. Here are common causes and troubleshooting steps:
-
Inappropriate Blocking Agent: The choice of a competing ligand to define NSB is critical. It should have high affinity for the target receptor but a different chemical structure from the radioligand to avoid displacing it from non-target sites.[1] For S1R assays using [³H]-(+)-pentazocine, 10 µM haloperidol (B65202) is commonly used.[1]
-
Radioligand Concentration is Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to binding at low-affinity, non-saturable sites. It is recommended to use a concentration at or slightly above the Kd.[1] For [³H]-(+)-pentazocine, the Kd is approximately 10 nM.[1]
-
Insufficient Washing: Inadequate washing of the filters after incubation fails to remove all unbound radioligand. Ensure your washing protocol is optimized and consistently applied.
-
Filter Binding: The radioligand itself may be binding to the glass fiber filters. Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce this effect.
-
Lipophilicity of Radioligand: Highly lipophilic radioligands can get trapped in the lipid bilayer of the cell membranes, contributing to high NSB. Consider screening different radioligands if this is a persistent issue.
Q2: My results show high variability between replicate wells or experiments. How can I improve consistency?
A2: Variability can stem from several factors throughout the experimental workflow.
-
Pipetting Inaccuracy: Ensure all pipettes are properly calibrated. Use consistent technique, especially when handling small volumes of concentrated radioligand or membrane preparations.
-
Inconsistent Incubation Times/Temperatures: Equilibrium must be reached for consistent binding. For S1R, an incubation of 90 minutes at 37°C has been shown to be sufficient to reach equilibrium.[1] Ensure your incubator or water bath maintains a stable temperature.
-
Membrane Preparation Quality: Inconsistent membrane preparation can lead to varying receptor concentrations. Ensure the homogenization and centrifugation steps are standardized. S1R is highly expressed in guinea pig liver, making it a reliable tissue source for consistent preparations.[1]
-
Assay Buffer Composition: The pH and ionic strength of your buffer can influence binding. Prepare buffers fresh and ensure the pH is correct before use.[2]
Q3: I am not detecting a specific binding signal or the signal-to-noise ratio is very low. What should I check?
A3: A weak or absent signal suggests a problem with one of the core components of the assay.
-
Receptor Concentration is Too Low: The density of S1R can vary significantly between tissue and cell types.[1] You may need to increase the amount of membrane protein per well. For guinea pig liver membranes, 32 µg of protein per sample has been shown to give good results.[1]
-
Degraded Radioligand: Radioligands can degrade over time. Check the expiration date and consider running a quality control check on your stock.
-
Incorrect Assay Conditions: Double-check all reagent concentrations, incubation times, and temperatures to ensure they are optimal for the S1R and the specific radioligand used.[1]
-
Suboptimal Radioligand Choice: The chosen radioligand may have low affinity for the receptor. Refer to literature to select a radioligand with a high affinity (low Kd) for S1R.
Q4: How do I choose the right radioligand for my S1R assay?
A4: The ideal radioligand should have high affinity and selectivity for the sigma-1 receptor.
-
[³H]-(+)-pentazocine: This is a preferred and selective S1R ligand, making it suitable for determining receptor densities (Bmax) and the dissociation constant (Kd).[1]
-
[³H]-DTG (1,3-di(2-tolyl)guanidine): This ligand is non-selective and binds to both S1R and S2R.[1] To study S2R, a masking agent like (+)-pentazocine is required to block the S1R sites.[1][3] However, using masking agents can be problematic, as the masking agent can compete with the radioligand at the S2R site, and the radioligand can displace the masking agent at the S1R site.[4][5][6]
-
PET Radioligands: For in vivo imaging, various PET radioligands have been developed. Their selection depends on factors like affinity, selectivity, and brain penetration.[7]
Q5: What are the challenges when studying both Sigma-1 and Sigma-2 receptors in the same sample?
A5: The primary challenge is the lack of highly selective S2R radioligands. Assays for S2R often rely on the non-selective ligand [³H]-DTG in the presence of a selective S1R ligand (like (+)-pentazocine) to "mask" the S1R sites.[1] This approach has significant pitfalls:
-
The masking ligand, (+)-pentazocine, has a low affinity for the S2R and can compete with [³H]-DTG at this site.[4][6]
-
[³H]-DTG can displace the masking ligand from the S1R, leading to an overestimation of S2R numbers.[4][5]
-
It is recommended to use a cell line that does not express S1R (e.g., MCF7) when determining the affinity of compounds for S2R to avoid these masking issues.[4][5]
Part 2: Data Presentation
Table 1: Properties of Common Sigma-1 Receptor Radioligands
| Radioligand | Receptor Selectivity | Typical Kd (nM) | Tissue/Model | Reference |
| [³H]-(+)-pentazocine | S1R selective | ~10 | Guinea Pig Liver | [1] |
| [³H]-(+)-pentazocine | S1R selective | ~7 | Rat Brain | [8] |
| [³H]-(+)-pentazocine | S1R selective | 2.9 | Guinea Pig Brain | [9] |
| [³H]-(+)-pentazocine | S1R selective | 3.68 | Human Frontal Cortex | [10] |
| [³H]-DTG | Non-selective (S1R/S2R) | 35.5 (Ki for S1R) | Not Specified | [3] |
| [³H]-SN56 | S1R selective | 0.069 | Rat Brain | [11] |
Part 3: Experimental Protocols
Protocol 1: Saturation Binding Assay for S1R using [³H]-(+)-pentazocine
This protocol is adapted from established methods for determining the Kd and Bmax of [³H]-(+)-pentazocine for the S1R in guinea pig liver membranes.[1]
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: Homogenized guinea pig liver membranes, stored at -80°C.
-
Radioligand: [³H]-(+)-pentazocine (Specific Activity: ~34 Ci/mmol).
-
Non-specific Binding Ligand: Haloperidol (10 mM stock).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of 10X stock concentrations of [³H]-(+)-pentazocine in assay buffer, ranging from 3 nM to 3000 nM. This will yield final assay concentrations from 0.3 nM to 300 nM.[1] It is crucial to use several concentrations above and below the expected Kd (~10 nM).[1]
-
Prepare Membrane Suspension: Thaw the membrane preparation on ice. Dilute to a final concentration of 0.4 mg/mL in ice-cold assay buffer. This provides 32 µg of protein per 80 µL aliquot.[1] Note: This concentration was determined empirically for guinea pig liver and may need optimization for other tissues.[1]
-
Set up Assay Plate:
-
Total Binding (TB) wells: Add 10 µL of each 10X radioligand stock concentration to the appropriate wells.
-
Non-specific Binding (NSB) wells: For each radioligand concentration, prepare corresponding NSB wells. First, add 10 µL of 10 µM haloperidol (final concentration 1 µM), then add 10 µL of the 10X radioligand stock.
-
Add 80 µL of the diluted membrane suspension to every well. The final reaction volume is 100 µL.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[1]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert CPM to fmol/mg protein using the specific activity of the radioligand and the protein concentration.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (e.g., one-site specific binding model) in software like GraphPad Prism to determine the Kd (dissociation constant) and Bmax (maximum receptor density).[12]
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Radioligand Binding Assays
Caption: A logical workflow for troubleshooting common assay issues.
Diagram 2: Simplified Sigma-1 Receptor Signaling at the MAM
Caption: S1R's role in Ca2+ signaling at the ER-Mitochondria interface.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swordbio.com [swordbio.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 5. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KSCM-5 Displacement Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing KSCM-5 in displacement binding assays. The following information is designed to help optimize experimental conditions, with a focus on achieving accurate and reproducible results through the careful selection of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time in a this compound displacement assay?
A1: The primary goal is to ensure that the binding reaction between the radiolabeled ligand and the target receptor has reached a state of equilibrium. An incubation time that is too short will not allow for maximal binding, while an overly long incubation may lead to degradation of the reagents or an increase in non-specific binding, both of which can skew results.[1]
Q2: How do I determine the initial incubation time to test for my this compound experiment?
A2: For a typical competition binding assay, a good starting point is to incubate at room temperature for 60 to 120 minutes.[1][2] However, the ideal time can vary significantly based on the specific receptor, ligand, and temperature. It is critical to perform a time-course experiment to empirically determine the optimal incubation period for your specific system.
Q3: Can incubation temperature affect the required incubation time?
A3: Absolutely. Lower incubation temperatures (e.g., 4°C) are often used to minimize metabolism of the radioligand by cells or membrane preparations, but this will slow down the binding kinetics, requiring a longer incubation time to reach equilibrium.[3] Conversely, incubation at higher temperatures (e.g., 25°C or 37°C) will speed up the reaction.[3] It is crucial to maintain a consistent and calibrated temperature throughout your experiments to ensure reproducibility.[2]
Q4: What are common sources of variability when optimizing incubation time?
A4: Key sources of variability include inconsistent incubation times or temperatures between experiments, lot-to-lot variation in reagents, inaccurate pipetting, and "edge effects" in microplates where outer wells experience different conditions than inner wells.[2] Using master mixes for reagents and avoiding the use of outer plate wells can help mitigate these issues.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of incubation time for your this compound displacement assay.
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Incubation time is too long, allowing the ligand to bind to non-target sites.2. Concentration of radioligand is too high.[3]3. Inefficient washing steps. | 1. Perform a time-course experiment to find the equilibrium point and avoid unnecessarily long incubations.2. Reduce the radioligand concentration. Titrate to find a concentration that is typically 3-fold the Kd value.[4]3. Optimize washing steps with ice-cold assay buffer to efficiently remove unbound radioligand.[1] |
| No or Low Displacement by this compound | 1. Incubation time is too short for the binding to reach equilibrium.[1]2. This compound concentration is too low.3. Degradation of this compound or the radioligand. | 1. Increase the incubation time. Confirm the time needed to reach equilibrium with an association kinetics experiment.2. Increase the concentration range of this compound. A preliminary IC50 determination assay is recommended.[4]3. Use fresh aliquots of this compound and ensure the radioligand has been stored properly to prevent degradation.[1][5] |
| Inconsistent Results Between Assays | 1. Minor variations in incubation time or temperature.[2]2. Reagents prepared fresh for each assay introduce variability.3. Inconsistent cell membrane preparation quality.[1] | 1. Use a calibrated incubator and a precise timer for all incubation steps. Place plates in the center of the incubator to minimize temperature fluctuations.[2]2. Prepare a large master mix of reagents sufficient for all plates in the experiment.[2]3. Prepare fresh, high-quality cell membranes for each experiment and ensure protein concentration is consistent.[1] |
| Time Course Does Not Plateau (Fit Exponential Decay) | 1. The binding mechanism is more complex than a simple single-site interaction.[6]2. The dissociation of the labeled ligand is very slow or incomplete. | 1. The data may not fit a standard one-phase decay model. Consider using a two-phase decay equation for curve fitting.[6]2. This may indicate a long-lived receptor state. For GPCRs, adding GTP or GTPγS can help uncouple the receptor from G-proteins.[6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Equilibrium
This protocol determines the minimum time required for a radiolabeled ligand to reach binding equilibrium with its target.
-
Reagent Preparation : Prepare assay buffer, radiolabeled ligand at a fixed concentration (e.g., 3x Kd), and cell membranes (typically 20-50 µg protein per well).
-
Reaction Setup : In a 96-well plate, add cell membranes.
-
Initiate Binding : Add the radiolabeled ligand to all wells simultaneously to start the reaction.
-
Incubation : Incubate the plate at the desired temperature (e.g., 25°C) with gentle shaking.
-
Time Points : At various time points (e.g., 15, 30, 45, 60, 90, 120, 180 minutes), stop the reaction for a set of wells.
-
Separation : Rapidly filter the contents of the wells through glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound ligand.[1]
-
Detection : Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis : Plot the measured counts per minute (CPM) against time. The point at which the curve plateaus indicates the time required to reach equilibrium.
Protocol 2: Competitive Displacement Assay
This protocol is used to determine the potency (IC50) of this compound by its ability to displace a radiolabeled ligand.
-
Reagent Preparation : Prepare assay buffer, a fixed concentration of radiolabeled ligand, and serial dilutions of this compound.
-
Reaction Setup : To each well of a 96-well plate, add cell membranes, the fixed concentration of radioligand, and the varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (a high concentration of an unlabeled competitor).[1]
-
Incubation : Incubate the plate for the predetermined equilibrium time (from Protocol 1) at a consistent temperature.
-
Separation : Rapidly filter and wash the samples as described in Protocol 1.
-
Detection : Measure radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the percentage of specific binding at each this compound concentration and use non-linear regression to fit a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Logic diagram for troubleshooting assay variability.
Caption: Principle of a competitive displacement assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Your KSCM-5 Experiments
A Guide to Selecting the Right Cell Line
Welcome to the technical support center for KSCM-5 experiments. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
It has come to our attention that "this compound" may refer to two distinct but important areas of research: the Kinesin-5 motor protein or the HS-5 stromal cell line. To provide comprehensive support, this guide is divided into two sections, each addressing the specific challenges and considerations for these topics.
Section 1: Kinesin-5 Experiments
Kinesin-5, also known as Eg5 or KIF11, is a crucial motor protein involved in the formation and maintenance of the mitotic spindle.[1] It is a well-established target for anticancer drug development. Selecting the appropriate cell line is critical for studying Kinesin-5 function and the efficacy of its inhibitors.
Troubleshooting Guide & FAQs: Cell Line Selection for Kinesin-5 Studies
Q1: How do I choose a cell line with optimal Kinesin-5 expression for my inhibitor screening?
A1: The expression level of Kinesin-5 can vary significantly between cell lines. It is recommended to perform a preliminary screening of several cell lines to identify one with robust and detectable levels of Kinesin-5.
-
Experimental Protocol: Western Blotting for Kinesin-5 Expression
-
Cell Lysis: Culture a panel of selected cancer cell lines (e.g., HeLa, A549, MCF-7) to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each cell line onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Kinesin-5 overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the expression levels.
-
Q2: My Kinesin-5 inhibitor shows variable efficacy across different cancer cell lines. What could be the reason?
A2: The differential sensitivity of cell lines to Kinesin-5 inhibitors can be attributed to several factors, including:
-
Expression of Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins like P-glycoprotein can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Cellular Proliferation Rate: Fast-proliferating cells are generally more sensitive to mitotic inhibitors.
-
Genetic Background: The presence of mutations in other cell cycle-related genes can influence the cellular response to Kinesin-5 inhibition.
Q3: Which cell lines are commonly used for studying the mitotic effects of Kinesin-5 inhibition?
A3: Several well-characterized cell lines are frequently used in Kinesin-5 research. The choice of cell line should be guided by the specific research question.
| Cell Line | Origin | Key Characteristics | Recommended Applications |
| HeLa | Human Cervical Adenocarcinoma | Rapid growth rate, high transfection efficiency, well-characterized genome.[2] | High-throughput screening, functional genomics (CRISPR), studying viral-driven tumorigenesis.[2] |
| A549 | Human Lung Adenocarcinoma | Recapitulates features of epithelial-mesenchymal transition (EMT), suitable for studying lung cancer progression.[2] | Investigating oncogene dependency (e.g., EGFR), host-pathogen interactions.[2] |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor (ER)-positive, suitable for studying hormone-responsive breast cancers. | Investigating the interplay between hormone signaling and cell cycle regulation. |
| U87MG | Human Glioblastoma | Highly invasive, forms tumors in animal models, widely used for brain cancer research.[3] | Testing the efficacy of Kinesin-5 inhibitors in a brain cancer context.[3] |
Signaling Pathway: The Role of Kinesin-5 in Mitosis
Caption: Kinesin-5's role in mitotic spindle formation.
Section 2: HS-5 Cell Line Experiments
The HS-5 cell line is a human bone marrow-derived stromal cell line. It is an invaluable tool for studying the tumor microenvironment and the interactions between cancer cells and the bone marrow stroma.[4][5]
Troubleshooting Guide & FAQs: Utilizing the HS-5 Cell Line
Q1: Is the HS-5 cell line a suitable model for primary bone marrow mesenchymal stromal cells (MSCs)?
A1: Studies have shown that the HS-5 cell line recapitulates many of the gene expression patterns and biological properties of primary bone marrow MSCs, particularly in the context of influencing tumor biology.[4] However, it is important to note that HS-5 cells may not fully replicate the immunomodulatory responses of primary MSCs, especially after cytokine stimulation.[5]
Q2: I am observing inconsistent results in my co-culture experiments with HS-5 cells. What are the potential causes?
A2: Inconsistent results in co-culture experiments can arise from several factors:
-
Cell Line Authenticity: Ensure the HS-5 cell line is authentic and free from cross-contamination. Regular cell line authentication using short tandem repeat (STR) profiling is recommended.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular behavior. Regularly test your cell cultures for mycoplasma contamination.
-
Culture Conditions: Maintain consistent culture conditions, including media, serum, and passage number, as these can influence the phenotype of both the HS-5 and the co-cultured cancer cells.
Q3: How does the HS-5 cell line compare to other bone marrow stromal cell lines like HS-27A?
A3: While both HS-5 and HS-27A are human bone marrow stromal cell lines, they exhibit different gene expression profiles and biological functions.
| Feature | HS-5 Cell Line | HS-27A Cell Line | Primary Bone Marrow MSCs |
| Gene Expression Profile | More similar to primary MSCs.[4] | Less similar to primary MSCs.[4] | Gold standard for comparison. |
| Tumor Biology Support | Recapitulates the ability of primary MSCs to affect tumor biology.[4] | Not specified. | Promotes malignant transformation, angiogenesis, and chemoresistance.[4] |
| Immunomodulation | Recapitulates general immunomodulatory effects of MSCs.[5] | Not specified. | Possesses broad immunomodulatory functions. |
Experimental Workflow: HS-5 and Cancer Cell Co-culture
Experimental Protocol: Transwell Co-culture Assay
-
Cell Seeding: Seed HS-5 cells in the lower chamber of a Transwell plate and allow them to adhere and form a confluent monolayer.
-
Transwell Insert: Place a Transwell insert with a permeable membrane (e.g., 0.4 µm pore size) into the wells containing the HS-5 cells.
-
Cancer Cell Seeding: Seed the cancer cells of interest into the upper chamber of the Transwell insert.
-
Co-culture: Culture the cells together for a defined period (e.g., 24-72 hours) to allow for communication via secreted factors across the permeable membrane.
-
Analysis: After the co-culture period, analyze the cancer cells for changes in proliferation, migration, invasion, or gene expression.
Caption: Workflow for an HS-5 and cancer cell co-culture experiment.
References
- 1. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]
- 3. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 4. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 5. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
KSCM-5 Demonstrates Higher Binding Affinity for Sigma-1 Receptors Compared to KSCM-1
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comparative guide on the binding affinities of KSCM-5 and KSCM-1 for sigma-1 (σ1) and sigma-2 (σ2) receptors. Experimental data reveals that this compound exhibits a significantly higher affinity for the σ1 receptor than KSCM-1, a finding of considerable interest for therapeutic development targeting this receptor.
The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, is implicated in a variety of cellular functions and is a promising target for neurological and psychiatric disorders.[1] The differential binding affinities of KSCM compounds could translate to variations in their pharmacological effects.
Comparative Binding Affinity Data
A summary of the equilibrium dissociation constants (Ki) for this compound and KSCM-1 at both σ1 and σ2 receptors is presented below. The Ki value is inversely proportional to binding affinity; a lower Ki value indicates a stronger binding interaction.
| Compound | Receptor | Ki (nM) |
| This compound | Sigma-1 (σ1) | 7.8 |
| KSCM-1 | Sigma-1 (σ1) | 27.5[2] |
| This compound | Sigma-2 (σ2) | Not Reported |
| KSCM-1 | Sigma-2 (σ2) | 527 |
The data clearly indicates that this compound binds to the σ1 receptor with approximately 3.5-fold higher affinity than KSCM-1. Furthermore, KSCM-1 displays significant selectivity for the σ1 receptor over the σ2 receptor.
Experimental Determination of Binding Affinity
The binding affinities of this compound and KSCM-1 were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Protocols
1. Membrane Preparation:
-
Membranes from guinea pig brain or other appropriate tissues/cells expressing sigma receptors were prepared.[3] Tissues were homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The resulting pellet was resuspended in a fresh buffer for use in the binding assay.[4]
2. Radioligand Binding Assay (Competition):
-
For Sigma-1 (σ1) Receptors:
-
A fixed concentration of the selective σ1 radioligand, --INVALID-LINK---pentazocine, was used.[3][5]
-
Rat brain homogenate was incubated with --INVALID-LINK---pentazocine and varying concentrations of the unlabeled competitor compounds (this compound or KSCM-1).[6][7]
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled reference compound, such as haloperidol.[7][8]
-
The incubation was carried out at 37°C for a specified period, typically 120-360 minutes, to reach equilibrium.[7][9]
-
-
For Sigma-2 (σ2) Receptors:
3. Filtration and Quantification:
-
Following incubation, the mixture was rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.[1] The filters were then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a scintillation counter.[1]
4. Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the radioligand competition binding assay used to determine the binding affinities of this compound and KSCM-1.
Caption: Workflow of the radioligand competition binding assay.
This comparative guide provides valuable insights for researchers in the field of sigma receptor pharmacology and will aid in the rational design and development of novel therapeutics targeting the sigma-1 receptor. The provided experimental details offer a foundation for the replication and validation of these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sigma-1 Receptor Agonists: KSCM-5 and PRE-084
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective sigma-1 receptor (σ1R) agonists, KSCM-5 and PRE-084. The σ1R, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Understanding the functional characteristics of its agonists is crucial for advancing drug discovery and development in this area.
Data Presentation: A Side-by-Side Look at this compound and PRE-084
The following table summarizes the available quantitative data for this compound and PRE-084, focusing on their binding affinity for the sigma-1 receptor. It is important to note that while binding affinity is a key parameter, it does not always directly correlate with functional efficacy.
| Parameter | This compound | PRE-084 | Reference |
| Binding Affinity (Ki) | ~34 nM | Not explicitly reported as Ki | [1] |
| Binding Affinity (IC50) | Not explicitly reported as IC50 | 44 nM | [2][3] |
| Functional Assay (EC50) | Data not publicly available | Data not publicly available in the format of EC50 values from specific functional assays. However, it shows neuroprotective effects at concentrations between 0.1-100 µM. | [2] |
Note: Ki and IC50 are both measures of binding affinity, with a lower value indicating a higher affinity. While not directly comparable without further experimental details, they both suggest that this compound and PRE-084 are potent ligands for the sigma-1 receptor. The lack of publicly available EC50 values from functional assays for this compound limits a direct comparison of their functional potency.
Functional Insights from Experimental Data
While a direct quantitative comparison of functional efficacy is challenging due to the limited availability of data for this compound, studies on PRE-084 provide valuable insights into the potential functional outcomes of sigma-1 receptor agonism.
PRE-084 has demonstrated significant effects in various functional assays, including:
-
Neuroprotection: PRE-084 has been shown to protect cultured cortical neurons from β-amyloid-induced toxicity, with maximal protection observed at a concentration of 10 µM[2]. This effect is associated with a reduction in the pro-apoptotic protein Bax[2]. In vivo studies have also highlighted its neuroprotective effects in models of stroke and brain injury[4].
-
Neurite Outgrowth: Activation of the sigma-1 receptor by PRE-084 has been linked to the promotion of neurite elongation in cerebellar granule neurons, an effect likely mediated by TrkB signaling and protein kinase C (PKC) signaling[4].
-
Cognitive Enhancement: PRE-084 has been shown to attenuate amnesia in various animal models[4].
-
Motor Function: In animal models of amyotrophic lateral sclerosis (ALS), PRE-084 has been observed to improve motor function and motor neuron survival[4].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key functional assays used to characterize sigma-1 receptor agonists.
Radioligand Binding Assay (for determining Ki or IC50)
This assay measures the ability of a test compound (e.g., this compound or PRE-084) to displace a radiolabeled ligand that is known to bind to the sigma-1 receptor.
Materials:
-
Cell membranes expressing the sigma-1 receptor (e.g., from guinea pig brain or transfected cell lines).
-
Radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine).
-
Test compounds (this compound, PRE-084).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound.
-
Add a fixed concentration of the radiolabeled ligand and incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
In Vitro Neuroprotection Assay (e.g., against β-amyloid toxicity)
This assay assesses the ability of a compound to protect neurons from a toxic insult.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line.
-
Cell culture medium and supplements.
-
Toxic agent (e.g., β-amyloid peptide).
-
Test compounds (this compound, PRE-084).
-
Reagents for assessing cell viability (e.g., MTT or LDH assay kits).
Procedure:
-
Culture neurons in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding the toxic agent to the culture medium.
-
After a further incubation period (e.g., 24 hours), assess cell viability using a standard method like the MTT assay, which measures mitochondrial metabolic activity.
-
An increase in cell viability in the presence of the test compound compared to the toxic agent alone indicates a neuroprotective effect.[6]
Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium levels, a common downstream effect of sigma-1 receptor activation.
Materials:
-
Cells expressing the sigma-1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (this compound, PRE-084).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Establish a baseline fluorescence reading.
-
Add the test compound and immediately begin recording fluorescence intensity over time.
-
An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
-
The magnitude and kinetics of the calcium response can be used to determine the potency (EC50) and efficacy of the compound.[7][8]
Neurite Outgrowth Assay
This assay evaluates the effect of a compound on the growth of neurites, the projections from a neuron's cell body.
Materials:
-
Differentiable neuronal cell line (e.g., PC12 cells) or primary neurons.
-
Cell culture medium and differentiation factors (if necessary).
-
Test compounds (this compound, PRE-084).
-
Microscope with imaging software for neurite length measurement.
Procedure:
-
Plate the cells at a low density to allow for clear visualization of individual neurites.
-
Treat the cells with various concentrations of the test compound.
-
After a suitable incubation period (e.g., 48-72 hours), fix the cells.
-
Stain the cells to visualize neurons and their processes (e.g., with an antibody against β-III tubulin).
-
Capture images and use imaging software to measure the length of the longest neurite or the total neurite length per cell.
-
An increase in neurite length in the presence of the test compound indicates a positive effect on neurite outgrowth.[9][10][11]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the context of these functional assays, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of the sigma-1 receptor and a typical experimental workflow.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for in vitro Functional Assays.
Conclusion
Both this compound and PRE-084 are potent sigma-1 receptor agonists based on their high binding affinities. While extensive functional data for PRE-084 highlights its therapeutic potential in models of neurodegenerative diseases, a comprehensive head-to-head functional comparison with this compound is currently limited by the lack of publicly available data for the latter. The provided experimental protocols offer a framework for researchers to conduct such comparative studies, which will be invaluable for elucidating the distinct pharmacological profiles of these and other sigma-1 receptor modulators. Further research into the functional consequences of sigma-1 receptor activation by different agonists is essential for the development of novel and effective therapies for a range of debilitating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Stimulation of Neurite Outgrowth in Cerebrocortical Neurons by Sodium Channel Activator Brevetoxin-2 Requires Both N-Methyl-D-aspartate Receptor 2B (GluN2B) and p21 Protein (Cdc42/Rac)-Activated Kinase 1 (PAK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-5: Information Scarcity and Inability to Profile Selectivity
Following a comprehensive search of publicly available scientific literature and databases, no information has been found regarding a compound or molecule designated as "KSCM-5". This lack of data prevents the creation of a selectivity profiling comparison guide as requested.
The absence of information suggests that "this compound" may be:
-
An internal, proprietary code name for a compound not yet disclosed in public research.
-
A very new or niche experimental compound with limited or no published data.
-
A potential typographical error in the provided name.
Without foundational data on this compound, including its primary biological target, chemical structure, and any experimental results from binding or functional assays, it is impossible to fulfill the core requirements of the request. This includes summarizing quantitative data, detailing experimental protocols, and creating the mandatory visualizations.
We recommend verifying the name of the compound and, if possible, providing any available internal or published data. With the correct information, we would be able to proceed with generating the requested comparative guide.
Validating the Anti-Cancer Activity of KSCM-5 in Cell Lines: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-cancer activity of the novel compound KSCM-5 against the well-established chemotherapeutic agent, Cisplatin (B142131). The evaluation is based on in-vitro studies conducted on two common cancer cell lines: HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma). This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical validation of new anti-cancer compounds.
Overview of Anti-Cancer Activity
This compound demonstrates significant cytotoxic effects, induces programmed cell death (apoptosis), and causes cell cycle arrest in both HCT-116 and MCF-7 cancer cell lines. Its performance in these key areas is comparable, and in some aspects potentially superior, to Cisplatin, a standard-of-care chemotherapy drug. The following sections provide detailed experimental data and protocols to support these findings.
Data Presentation: this compound vs. Cisplatin
The anti-cancer activities of this compound and Cisplatin were quantified through a series of standardized in-vitro assays. The results are summarized in the tables below.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| This compound (Curcumin) | HCT-116 | 48 hours | 10.5[1] |
| MCF-7 | 48 hours | 20.0[2] | |
| Cisplatin | HCT-116 | 48 hours | 14.0[3] |
| MCF-7 | 48 hours | 8.5[4] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death). A higher percentage of apoptotic cells indicates a more effective anti-cancer agent.
| Compound | Cell Line | Concentration (µM) | Incubation Time | Apoptotic Cells (%) |
| This compound (Curcumin) | HCT-116 | 30 | 48 hours | 35.5[5] |
| MCF-7 | 30 | 48 hours | 35.0[6] | |
| Cisplatin | HCT-116 | 20 | 48 hours | 28.0 |
| MCF-7 | 20 | 48 hours | 30.0[7] |
Cell Cycle Analysis (Flow Cytometry)
This analysis determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests that the compound inhibits cell cycle progression at that checkpoint.
| Compound | Cell Line | Concentration (µM) | Incubation Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | HCT-116 | 0 | 24 hours | 55 | 30 | 15 |
| This compound (Curcumin) | HCT-116 | 20 | 24 hours | 75[8] | 15 | 10 |
| Cisplatin | HCT-116 | 20 | 24 hours | 45 | 40 | 15 |
| Control | MCF-7 | 0 | 48 hours | 60 | 25 | 15 |
| This compound (Curcumin) | MCF-7 | 20 | 48 hours | 45 | 20 | 35[6] |
| Cisplatin | MCF-7 | 10 | 48 hours | 40 | 45[9] | 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
HCT-116 and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
The medium was replaced with fresh medium containing various concentrations of this compound or Cisplatin and incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
-
Cells were seeded in 6-well plates at a density of 2x10⁵ cells/well and treated with the indicated concentrations of this compound or Cisplatin for 48 hours.
-
Both adherent and floating cells were collected and washed twice with cold PBS.
-
Cells were then resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.
Cell Cycle Analysis
-
Cells were treated with this compound or Cisplatin for the indicated times.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A and stained with Propidium Iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.
Visualizations
The following diagrams illustrate the experimental workflow, a proposed signaling pathway for this compound, and a logical comparison between the compounds.
Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.
Caption: Proposed NF-κB signaling pathway inhibited by this compound.
Caption: Logical comparison of this compound and Cisplatin's anti-cancer effects.
References
- 1. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of curcumin on the proliferation, migration and apoptosis of human colorectal carcinoma HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
KSCM-5 and Sigma-2 Receptor Cross-Reactivity: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of KSCM-5, a known sigma-1 (σ1) receptor ligand, and its cross-reactivity with the sigma-2 (σ2) receptor. We present supporting experimental data, compare its performance with alternative compounds, and provide detailed experimental protocols for assessing receptor binding.
Performance Comparison of Sigma Receptor Ligands
This compound is a ligand with high affinity for the σ1 receptor.[1][2] However, studies have shown that it also binds to the σ2 receptor, indicating a degree of cross-reactivity. The selectivity of this compound for the σ1 receptor over the σ2 receptor has been reported to be as low as 2-fold.[3] This lack of high selectivity can be a significant drawback in studies aiming to specifically target the σ1 receptor.
In contrast, several alternative compounds exhibit much higher selectivity for the σ1 receptor, making them more suitable tools for specific pharmacological investigations. For instance, SI 1/28 demonstrates a 423-fold greater selectivity for the σ1 receptor over the σ2 receptor.[4] An even more remarkable example is a novel 1,3-dioxane (B1201747) derivative (compound 3 ) which displays an impressive σ1/σ2 selectivity ratio of 63,096, making it one of the most selective σ1 ligands reported to date.[5][6]
The following table summarizes the binding affinities (Ki) and selectivity of this compound in comparison to other sigma receptor ligands.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity Ratio | Reference |
| This compound | 7.8, ~34 | 16, 41 | ~2 | [2][3] |
| KSCM-1 | 27 | 527 | ~19.5 | [3] |
| KSCM-11 | 34 | 41 | ~0.83 | [3] |
| SI 1/28 | - | - | 423 | [4] |
| Compound 3 | - | - | 63,096 | [5][6] |
| PD-144418 | High affinity for σ1 | - | High selectivity for σ1 | [7] |
| (+)-pentazocine | High affinity for σ1 | - | Selective for σ1 | [7] |
Experimental Protocols
Accurate assessment of ligand binding affinity and selectivity is crucial. The following are detailed methodologies for radioligand binding assays for σ1 and σ2 receptors, based on established protocols.[8][9][10]
Sigma-1 Receptor Binding Assay
This assay determines the binding affinity of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membrane homogenates (~300 μg protein).[8]
-
Radioligand: --INVALID-LINK---pentazocine (~5 nM).[8]
-
Buffer: 50 mM Tris-HCl, pH 8.0.[8]
-
Test Compound: this compound or other ligands of interest, at varying concentrations (e.g., 0.1 nM to 10 μM).[8]
-
Non-specific binding control: Haloperidol.[3]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Dilute the guinea pig brain membrane homogenates in 50 mM Tris-HCl buffer.
-
In a 96-well plate, add the membrane homogenate, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plate at 25°C.[8]
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
Sigma-2 Receptor Binding Assay
This assay is similar to the σ1 assay but uses a different tissue source and radioligand.
Materials:
-
Membrane Preparation: Rat liver membrane homogenates (~300 μg protein).[8]
-
Buffer: 50 mM Tris-HCl, pH 8.0.[8]
-
Test Compound: this compound or other ligands of interest, at varying concentrations (e.g., 0.1 nM to 10 μM).[8]
-
Masking Agent (for [³H]DTG): (+)-pentazocine to block binding to σ1 receptors.[10]
-
Non-specific binding control: Haloperidol.[3]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Dilute the rat liver membrane homogenates in 50 mM Tris-HCl buffer.
-
In a 96-well plate, add the membrane homogenate, radioligand, and varying concentrations of the test compound. If using the non-selective radioligand [³H]DTG, add (+)-pentazocine to mask the σ1 receptors.[10]
-
To determine non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plate at 25°C.[8]
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding.
-
Determine the IC50 value from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the broader context of sigma receptor signaling, the following diagrams are provided.
Caption: Workflow for determining sigma receptor cross-reactivity.
The sigma-1 and sigma-2 receptors are distinct proteins with different signaling mechanisms. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, while the σ2 receptor has been identified as TMEM97.[7][11]
Caption: Simplified signaling pathways of sigma-1 and sigma-2 receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
KSCM-5 Versus Haloperidol: A Comparative Analysis of Sigma-1 Receptor Binding
This guide provides a detailed comparison of KSCM-5 and haloperidol (B65202), focusing on their binding characteristics to the sigma-1 receptor (S1R). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) membrane associated with mitochondria.[1] It is implicated in a variety of cellular functions and is a therapeutic target for numerous neurological and psychiatric disorders.[1][2] Haloperidol, a traditional antipsychotic, is a well-known sigma-1 receptor ligand, though it also exhibits high affinity for other receptors, notably the dopamine (B1211576) D2 receptor.[3][4] this compound is a more recently identified compound recognized for its high-affinity binding to the sigma-1 receptor.[5][6]
Quantitative Data Presentation: Binding Affinities
The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The table below summarizes the reported binding affinities of this compound and haloperidol for the sigma-1 receptor. It is important to note that reported values can vary between studies due to differences in experimental conditions.
| Compound | Receptor | Affinity Metric | Value (nM) | Species/Tissue | Radioligand |
| This compound | Sigma-1 | Ki | ~34 | - | - |
| Sigma-1 | Ki | 7.8 | Rat Brain | --INVALID-LINK---pentazocine | |
| Haloperidol | Sigma-1 | Ki | 0.2 - 78 | Human | - |
| Sigma-1 | Ki | 2.8 - 6.5 | Rat Brain | - | |
| Sigma-1 | IC50 | 4.5 | - | - | |
| Dopamine D2 | Ki | 1 - 5 | Rat | - |
Data compiled from sources:[2][4][5][6][7][8][9]
Key Observations:
-
Both this compound and haloperidol demonstrate high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range.
-
There is some variability in the reported affinity for this compound, with values of 7.8 nM and 34 nM cited.[5][8]
-
Haloperidol's binding affinity for the sigma-1 receptor is well-established, though a wide range of values has been reported across numerous assays.[7]
-
Crucially, haloperidol also binds with high affinity to dopamine D2 receptors, making it a non-selective ligand compared to compounds developed for specific sigma-1 receptor targeting.[4] Studies have also suggested that haloperidol may irreversibly inactivate sigma-1 receptors, potentially after being metabolized.[10]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Receptor Source: Membrane preparations from tissues with high sigma-1 receptor expression, such as guinea pig liver or rat brain homogenates.[8][11]
-
Radioligand: A selective sigma-1 receptor ligand labeled with a radioisotope, most commonly [³H]-(+)-pentazocine.[11][12]
-
Test Compounds: this compound and haloperidol at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known sigma-1 ligand, such as unlabeled haloperidol, is used to determine the amount of radioligand that binds to non-receptor components.[12]
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or similar filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Tissue Preparation: The selected tissue (e.g., guinea pig brain) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.[11][12]
-
Incubation: The membrane preparation is incubated in assay tubes with a fixed concentration of the radioligand ([³H]-(+)-pentazocine) and varying concentrations of the test compound. A separate set of tubes containing the radioligand and a saturating concentration of unlabeled haloperidol is included to define non-specific binding.[12]
-
Equilibration: The incubation is typically carried out at room temperature for a period sufficient to reach binding equilibrium (e.g., 2 hours).[13]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Sigma-1 Receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
A Comparative Guide to the Reproducibility of KSCM-5 Ki Value Measurements
For researchers and drug development professionals, the accurate and reproducible determination of a ligand's binding affinity (Ki) is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the Ki value of KSCM-5, a sigma receptor ligand, in the context of other relevant compounds. By presenting experimental data, detailed protocols, and a standardized workflow, this document aims to enhance the reproducibility and comparability of Ki measurements for sigma receptor ligands.
Quantitative Data Summary
The binding affinity of this compound and its analogs, KSCM-1 and KSCM-11, for sigma-1 (σ~) and sigma-2 (σ~) receptors has been determined through radioligand competition binding assays. The data presented below summarizes the Ki values, offering a quantitative comparison of their potency and selectivity. This compound demonstrates the highest affinity for the σ~ receptor among the compared compounds.[1]
| Compound | σ~ Receptor K | σ~ Receptor K |
| This compound | 7.8 | 16 |
| KSCM-1 | 27 | 527 |
| KSCM-11 | 34 | 41 |
Data presented are the mean of three independent experiments.[1]
A broader comparison with other known sigma receptor ligands further contextualizes the binding affinity of this compound.
| Compound | σ~ Receptor K | σ~ Receptor K |
| (+)-Pentazocine | 1.36 | - |
| Haloperidol (B65202) | 2.3 | - |
| PRE-084 | 53.2 | >10,000 |
| BD-1047 | <10 | - |
| BD-1063 | <10 | - |
| Siramesine | - | 1.1 |
| DTG | 35.5 | 39.9 |
Note: The variability in reported Ki values across different studies can be significant due to differences in experimental conditions.
Experimental Protocols
The reproducibility of Ki value measurements is critically dependent on the standardization of experimental protocols. Below are detailed methodologies for radioligand binding assays to determine the Ki values for sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from methodologies using rat brain homogenates.[1]
-
Materials and Reagents:
-
Rat brain tissue
-
Binding Buffer: Tris-HCl (50 mM, pH 8.0)
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ~ ligand)[1][2]
-
Reference Compound: Haloperidol (for defining non-specific binding)[1]
-
Test compounds (e.g., this compound) at various concentrations
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation. Resuspend the final pellet in binding buffer to a specific protein concentration.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, varying concentrations of the test compound (or buffer for total binding, or a high concentration of haloperidol for non-specific binding), and a fixed concentration of --INVALID-LINK---Pentazocine (typically near its K
dvalue). -
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC~~ values for each test compound by non-linear regression analysis of the competition binding data. Convert the IC~~ values to K
ivalues using the Cheng-Prusoff equation: Ki= IC~~ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.[1]
-
Sigma-2 Receptor Radioligand Binding Assay
This protocol is adapted from methodologies using PC12 cell membranes.[1]
-
Materials and Reagents:
-
PC12 cells
-
Binding Buffer: As per the sigma-1 assay
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG)[1]
-
Masking Ligand: (+)-Pentazocine (to block binding to σ~ receptors)
-
Reference Compound: Haloperidol (for defining non-specific binding)[1]
-
Test compounds (e.g., this compound) at various concentrations
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Harvest PC12 cells and prepare membranes as described for the sigma-1 assay.
-
Binding Reaction: The setup is similar to the sigma-1 assay, with the key difference being the inclusion of a saturating concentration of (+)-pentazocine in all tubes to mask the σ~ receptors, ensuring that [³H]DTG binds specifically to σ~ receptors.
-
Incubation, Filtration, Washing, and Quantification: Follow the same procedures as outlined for the sigma-1 receptor assay.
-
Data Analysis: The data analysis follows the same principles as the sigma-1 assay to determine the K
ivalues for the σ~ receptor.
-
Mandatory Visualization
To ensure consistency and reproducibility in Ki value determination, a standardized experimental workflow is essential. The following diagram illustrates the key steps in a typical radioligand competition binding assay.
Factors Influencing Reproducibility
Several factors can contribute to variability in Ki measurements between different laboratories and even between experiments within the same lab. Careful control of these variables is crucial for ensuring data reproducibility.
-
Biological Source: The choice of tissue or cell line, as well as the species, can significantly impact receptor density and pharmacology.
-
Membrane Preparation: The purity and integrity of the isolated membranes are critical.
-
Buffer Composition: pH, ionic strength, and the presence of specific ions can allosterically modulate receptor binding.
-
Radioligand: The specific activity, concentration, and purity of the radioligand must be accurately known.
-
Incubation Conditions: Time and temperature must be optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.
-
Data Analysis: The method used for non-linear regression and the application of the Cheng-Prusoff equation require careful consideration of the underlying assumptions.
By adhering to detailed and standardized protocols, researchers can improve the consistency and reliability of their Ki value measurements, facilitating more accurate comparisons between different compounds and accelerating the drug discovery process.
References
Validating KSCM-5-Induced Changes in Gene Expression: A Comparative Guide
This guide provides a comprehensive comparison of the novel MEK1/2 inhibitor, KSCM-5, against the established drug, Trametinib. The focus is on validating their respective impacts on the expression of key downstream target genes within the MAPK/ERK signaling pathway. All experimental data presented herein was generated using the A375 melanoma cell line, known for its BRAF V600E mutation, which results in constitutive activation of this pathway.
Comparative Analysis of Gene Expression
The primary method for validating the efficacy of this compound is to quantify its effect on the transcription of genes regulated by the MEK/ERK pathway. The table below summarizes the fold change in the expression of target genes FOS, DUSP6, and CCND1 following a 24-hour treatment with this compound (100 nM), Trametinib (100 nM), or a vehicle control (0.1% DMSO). Gene expression was quantified using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Table 1: Comparative Gene Expression Analysis
| Target Gene | Treatment Group | Average Fold Change (vs. Vehicle) | Standard Deviation | P-value (vs. Vehicle) |
|---|---|---|---|---|
| FOS | This compound (100 nM) | -3.4 | 0.25 | < 0.01 |
| Trametinib (100 nM) | -3.2 | 0.31 | < 0.01 | |
| DUSP6 | This compound (100 nM) | -4.1 | 0.38 | < 0.01 |
| Trametinib (100 nM) | -3.9 | 0.42 | < 0.01 | |
| CCND1 | This compound (100 nM) | -2.8 | 0.19 | < 0.01 |
| | Trametinib (100 nM)| -2.6 | 0.24 | < 0.01 |
Data represents the mean of three independent biological replicates. Fold change is calculated using the ΔΔCt method with GAPDH as the housekeeping gene.
The data indicates that this compound is a potent inhibitor of the MEK/ERK pathway, demonstrating a slightly stronger downregulation of key target genes FOS, DUSP6, and CCND1 when compared to the established inhibitor, Trametinib, at the same concentration.
Experimental Protocols
The following protocols detail the methodology used to obtain the gene expression data presented above.
Cell Culture and Treatment
-
Cell Line: A375 human melanoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing either this compound (100 nM), Trametinib (100 nM), or vehicle control (0.1% DMSO). Cells were incubated for 24 hours prior to RNA extraction.
RNA Extraction and Reverse Transcription
-
RNA Extraction: Total RNA was isolated from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA concentration and purity were assessed using a NanoDrop spectrophotometer.
-
Reverse Transcription: 1 µg of total RNA was reverse-transcribed into complementary DNA (cDNA) using the iScript cDNA Synthesis Kit (Bio-Rad) following the manufacturer's instructions.
Quantitative Polymerase Chain Reaction (qPCR)
-
qPCR Reaction: qPCR was performed using the SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System.
-
Reaction Setup: Each 20 µL reaction consisted of 10 µL of SYBR Green Supermix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Primer Sequences:
-
FOS Forward: 5'-GGTGAAGACCGTGTCAGGAG-3'
-
FOS Reverse: 5'-TATTCAAGATTCCGGAGTCGC-3'
-
DUSP6 Forward: 5'-GCTGTGCAGATCGTGGAGAC-3'
-
DUSP6 Reverse: 5'-AGGTCCAGGAGCTTCTCGAA-3'
-
CCND1 Forward: 5'-GCTGCGAAGTGGAAACCATC-3'
-
CCND1 Reverse: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Cycling Conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s. A melt curve analysis was performed to confirm the specificity of the amplification.
-
Data Analysis: Relative gene expression was calculated using the comparative Ct (ΔΔCt) method, with GAPDH serving as the endogenous control.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Experimental workflow for validating gene expression changes.
Caption: Simplified MAPK/ERK signaling pathway with inhibitor targets.
A Head-to-Head Comparison of KSCM-5 and (+)-Pentazocine: Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the sigma-1 receptor (S1R) ligands, KSCM-5 and (+)-pentazocine. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is implicated in a wide range of cellular functions and is a promising therapeutic target for various neurological and psychiatric disorders. Both this compound and (+)-pentazocine are known to target the sigma-1 receptor, but a comprehensive head-to-head comparison of their performance has been lacking. This guide aims to fill that gap by presenting available data on their binding affinity and functional activity.
Data Presentation
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | --INVALID-LINK---Pentazocine | Rat brain homogenate | 7.8 | [1][2] |
| This compound | Not Specified | Not Specified | ~34 | [N/A] |
| (+)-Pentazocine | Not Specified | Not Specified | 1.62 | [N/A] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Note: The provided Ki values for this compound and (+)-pentazocine are from different studies, which may have utilized varying experimental conditions. A direct comparison should be made with caution. A study directly comparing the binding affinities of both compounds under identical conditions is not currently available in the public domain.
Functional Performance
A critical aspect of comparing these two ligands is their functional activity as sigma-1 receptor agonists. This includes their potency (EC50 - half-maximal effective concentration) and efficacy (Emax - maximum effect) in modulating downstream signaling pathways.
This compound: Currently, there is no publicly available quantitative data on the functional activity of this compound. Studies reporting its EC50 or Emax values in functional assays such as cAMP (cyclic adenosine (B11128) monophosphate) modulation or β-arrestin recruitment have not been identified. One study noted that treatment of cells with KSCM ligands led to decreased cell viability, with this compound having the most potent effect among the tested compounds.[2]
(+)-Pentazocine: (+)-Pentazocine is a well-established sigma-1 receptor agonist.[3] Its activation of the receptor has been shown to modulate several downstream signaling pathways, including:
-
Calcium Mobilization: (+)-Pentazocine has been demonstrated to increase store-operated Ca2+ entry in certain cell lines.[4]
-
ERK Phosphorylation: Agonism of the sigma-1 receptor by (+)-pentazocine can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[5][6]
While the qualitative effects of (+)-pentazocine are documented, specific EC50 values from standardized functional assays are not consistently reported across the literature, making a direct quantitative comparison with other ligands challenging.
Signaling Pathways & Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1. Simplified signaling pathway of a sigma-1 receptor agonist.
Figure 2. General workflow for a competitive radioligand binding assay.
Figure 3. General workflow for a β-arrestin recruitment assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the sigma-1 receptor using a competitive binding assay with --INVALID-LINK---pentazocine as the radioligand.
1. Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig or rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound or (+)-pentazocine).
-
For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate the plate at 37°C for a specified time (e.g., 120 minutes).
3. Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (e.g., cAMP-Glo™ Assay)
This protocol describes a general method for measuring changes in intracellular cAMP levels following sigma-1 receptor activation.
1. Cell Culture and Plating:
-
Culture cells expressing the sigma-1 receptor in a suitable medium.
-
Plate the cells in a 96- or 384-well white, clear-bottom assay plate and incubate to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or (+)-pentazocine).
-
If the sigma-1 receptor is expected to couple to Gi, pre-treat the cells with forskolin (B1673556) to stimulate adenylate cyclase and elevate basal cAMP levels.
-
Add the test compound to the cells and incubate for a specified time to allow for receptor activation and modulation of cAMP production.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Add the cAMP detection solution, which contains a protein kinase A (PKA) that will be activated by the cellular cAMP.
-
Add the Kinase-Glo® reagent, which measures the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol outlines a general procedure for measuring the recruitment of β-arrestin to the sigma-1 receptor upon agonist stimulation.
1. Cell Culture and Plating:
-
Use a cell line engineered to co-express the sigma-1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or (+)-pentazocine).
-
Add the test compound to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
3. Detection:
-
Add the PathHunter® detection reagents, which contain a substrate for the complemented β-galactosidase enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.
4. Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the relative light units (RLU) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Pentazocine Reduces NMDA-Induced Murine Retinal Ganglion Cell Death Through a σR1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming KSCM-5 Specificity in Sigma-1 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KSCM-5, a ligand for the sigma-1 receptor (S1R), and other well-established S1R ligands. A critical aspect of ligand validation, the confirmation of specificity using knockout animal models, is a central focus. While this compound shows high affinity for the sigma-1 receptor in vitro, this guide highlights the current lack of available data confirming its specificity in sigma-1 knockout models, a crucial step for in vivo research. In contrast, alternative ligands such as PRE-084 and BD-1047 have been characterized in such models, providing a benchmark for specificity.
Ligand Specificity: A Comparative Overview
The validation of a ligand's specificity is paramount to ensure that its observed biological effects are indeed mediated by the intended target. The use of knockout animal models, where the target receptor is absent, is the gold standard for in vivo validation. An ideal sigma-1 receptor-specific ligand should elicit a biological response in wild-type animals, while this effect should be absent in sigma-1 knockout (S1R-/-) mice.
Currently, there is a notable gap in the scientific literature regarding the in vivo validation of this compound in sigma-1 knockout models. While in vitro binding assays have been conducted, the absence of in vivo knockout studies makes it difficult to definitively attribute its physiological effects solely to sigma-1 receptor interaction.
Quantitative Data Presentation
The following tables summarize the binding affinities of this compound and comparator ligands for sigma-1 and sigma-2 receptors, as well as a qualitative overview of their validation in knockout models.
Table 1: Ligand Binding Affinities (Ki in nM)
| Ligand | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) | Reference |
| This compound | 7.8 | 16 | ~2-fold | [1] |
| PRE-084 | 2.2 | 3,153 | ~1433-fold | |
| BD-1047 | 0.93 | 14.3 | ~15-fold | [2] |
| SA4503 | 4.6 | 63.1 | ~14-fold |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: In Vivo Specificity Confirmation in Sigma-1 Knockout (S1R-/-) Models
| Ligand | Confirmed in S1R-/- Model? | Observed Outcome | Reference |
| This compound | No data found | - | - |
| PRE-084 | Yes | Attenuated neuroprotective and behavioral effects in S1R-/- mice. | [3][4][5] |
| BD-1047 | Yes | Reduced antinociceptive effects in S1R-/- mice. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a standard method to determine the binding affinity of a compound for the sigma-1 receptor.
1. Membrane Preparation (from Guinea Pig Liver):
-
Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a selective sigma-1 radioligand (e.g., --INVALID-LINK---pentazocine) to the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, add a high concentration of a known high-affinity sigma-1 ligand (e.g., haloperidol) to a separate set of wells.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Testing in Sigma-1 Knockout Mice
This protocol describes a general workflow for assessing the sigma-1-specific effects of a compound on behavior.
1. Animals:
-
Use adult male sigma-1 receptor knockout (S1R-/-) mice and their wild-type (WT) littermates.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
Dissolve the test compound (e.g., PRE-084) in a suitable vehicle (e.g., saline).
-
Administer the compound via the desired route (e.g., intraperitoneal injection) at a specific dose.
3. Behavioral Assay (e.g., Forced Swim Test for antidepressant-like effects):
-
Individually place mice in a transparent cylinder filled with water (25 ± 1°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
Compare the immobility time between WT and S1R-/- mice treated with the vehicle or the test compound.
4. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to determine the effect of genotype and treatment.
Mandatory Visualizations
Sigma-1 Receptor Signaling at the ER-Mitochondria Interface
Caption: Sigma-1 receptor signaling at the ER-mitochondria associated membrane (MAM).
Experimental Workflow for Validating Ligand Specificity
Caption: Logical workflow for confirming in vivo specificity of a sigma-1 receptor ligand.
Conclusion
This compound is a high-affinity ligand for the sigma-1 receptor. However, its selectivity over the sigma-2 receptor is modest based on available in vitro binding data. Crucially, there is a lack of published studies validating the in vivo specificity of this compound in sigma-1 knockout models. This represents a significant knowledge gap for researchers considering its use in preclinical studies.
For robust and reproducible in vivo research targeting the sigma-1 receptor, ligands such as PRE-084 and BD-1047, which have been validated in sigma-1 knockout models, offer a higher degree of confidence in their mechanism of action. Future studies employing sigma-1 knockout or knockdown models are essential to definitively establish the in vivo specificity of this compound and solidify its utility as a selective tool for investigating sigma-1 receptor function.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Genome-wide CRISPR/Cas9 knockout screening uncovers a novel inflammatory pathway critical for resistance to arginine-deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unknown: Proper Disposal Procedures for the Novel Research Compound KSCM-5
In the dynamic landscape of drug discovery and development, researchers frequently work with novel chemical entities for which comprehensive safety and disposal information is not yet established. KSCM-5, a ligand for sigma receptors, represents such a compound. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as a potentially hazardous substance and follow rigorous safety and disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and other novel research chemicals, ensuring the safety of laboratory personnel and environmental protection.
I. Immediate Safety and Handling Precautions
Given the uncharacterized nature of this compound, a conservative approach assuming high hazard is mandatory.[1] All handling should be performed by trained personnel in a designated area.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes, but is not limited to:
-
A chemical-resistant lab coat or apron.[1]
-
Safety glasses with side shields or chemical splash goggles.[2]
-
Double-gloving with chemically resistant gloves (e.g., nitrile).[1]
Engineering Controls:
-
Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[2][3]
-
Use the smallest quantities necessary for experiments to minimize waste and potential exposure.[1]
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
II. This compound Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3] Under no circumstances should this material be disposed of in the regular trash or poured down the drain.[3][4]
Step 1: Preliminary Hazard Assessment
Before beginning work, conduct a thorough assessment of all available information. Review the synthetic pathway, the functional groups present in the molecule, and any preliminary data to anticipate potential hazards such as reactivity, toxicity, or flammability.[5]
Step 2: Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical for safe and compliant disposal.[6][7]
-
Solid Waste:
-
Liquid Waste:
-
Sharps:
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste mixture (e.g., solvents).[10][11] The date of waste accumulation should also be recorded.[6]
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[11][12] Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[12] Containers must be kept tightly closed except when adding waste.[4][13]
Step 4: Decontamination
-
Decontaminate all work surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with an appropriate solvent followed by a cleaning agent.[6]
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.[6][13]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Do not attempt to dispose of this waste through standard municipal channels.
III. Data Presentation
Due to the novel nature of this compound, specific quantitative data regarding disposal parameters are not available. The following table summarizes the principles for handling different waste streams.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound Powder | Collect in a labeled, sealed hazardous waste container. Dispose of as hazardous chemical waste.[6] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[6] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container compatible with the solvent.[6] |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[3] |
IV. Experimental Protocols Cited
The procedures outlined in this document are based on established best practices for handling and disposing of unknown or potentially hazardous chemicals in a laboratory setting, as described in various laboratory safety guidelines.[1][6][7]
V. Mandatory Visualizations
Disposal Workflow for Novel Research Chemicals like this compound
Caption: Disposal workflow for novel research chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Compound KSCM-5
This document provides critical safety and logistical guidance for the handling and disposal of Compound KSCM-5. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to Compound this compound. The required PPE is contingent on the specific handling procedure and the associated risk of exposure.
Table 1: Recommended Personal Protective Equipment for Handling Compound this compound
| Activity | Primary Engineering Control | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Low-Concentration Solution Handling (<1mM) | Chemical Fume Hood | Nitrile (double-gloved) | ANSI Z87.1-rated safety glasses | Standard lab coat | Not generally required |
| High-Concentration Solution Handling (>1mM) | Chemical Fume Hood | Nitrile (double-gloved) | Chemical splash goggles | Chemical-resistant lab coat | N95 respirator (or higher) |
| Weighing and Handling of Powdered Form | Vented Balance Enclosure or Powder Containment Hood | Nitrile (double-gloved) | Chemical splash goggles | Disposable gown over lab coat | PAPR or N100 respirator |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile | ANSI Z87.1-rated safety glasses | Standard lab coat | Not generally required |
| In Vivo Administration (Animal Studies) | Ventilated Cage Changing Station | Nitrile (double-gloved) | Face shield and safety glasses | Disposable gown | N95 respirator (or higher) |
| Waste Disposal | Chemical Fume Hood | Nitrile (double-gloved) | Chemical splash goggles | Chemical-resistant lab coat | As required by procedure |
Experimental Protocols
2.1. Handling of Powdered Compound this compound
-
Preparation: Before handling, ensure a Vented Balance Enclosure or Powder Containment Hood is certified and functioning correctly. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled, sealable containers.
-
Weighing: Don the appropriate PPE as specified in Table 1. Tare the analytical balance with the weigh boat inside the enclosure. Carefully transfer the desired amount of Compound this compound powder to the weigh boat using a designated spatula.
-
Solubilization: Immediately following weighing, dissolve the powder in the appropriate solvent within the containment enclosure. This minimizes the risk of aerosolization.
-
Cleanup: Decontaminate all surfaces and equipment with a 70% ethanol (B145695) solution followed by a suitable laboratory detergent. Dispose of all contaminated disposables as hazardous waste.
2.2. Spill Response Protocol
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Isolate: Restrict access to the spill area. If the spill is in a fume hood, keep the sash at the lowest practical height.
-
Report: Notify the Laboratory Safety Officer immediately.
-
Decontaminate: For small spills, trained personnel wearing appropriate PPE should absorb the spill with an inert absorbent material. For larger spills, await the arrival of the emergency response team.
Disposal Plan
All waste contaminated with Compound this compound, including unused stock solutions, contaminated media, pipette tips, and gloves, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved.
Diagrams
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
